Chloromethyltris(trimethylsiloxy)silane
Description
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Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H29ClO3Si4/c1-15(2,3)12-18(10-11,13-16(4,5)6)14-17(7,8)9/h10H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPIHSENOONRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H29ClO3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542924 | |
| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41919-30-6 | |
| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Chloromethyltris(trimethylsiloxy)silane" CAS number 41919-30-6
An In-Depth Technical Guide to Chloromethyltris(trimethylsiloxy)silane (CAS 41919-30-6)
Introduction: A Versatile Organosilicon Building Block
This compound is a specialized organosilicon compound featuring a unique combination of a reactive chloromethyl group and a bulky, sterically hindering tris(trimethylsiloxy)silyl moiety. This structure makes it a valuable intermediate and building block in advanced materials science, surface chemistry, and organic synthesis. The tris(trimethylsiloxy)silyl group imparts properties such as thermal stability, hydrophobicity, and solubility in nonpolar organic solvents, while the chloromethyl group provides a reactive handle for covalent attachment to a wide range of substrates and molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed for researchers and development professionals.
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective application in research and development.
Chemical Identity
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₂₉ClO₃Si₄
-
Molecular Weight: 345.13 g/mol [3]
Physical Properties
The physical properties of this compound are characteristic of a branched, mid-size siloxane. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from structurally similar compounds like Methyltris(trimethylsiloxy)silane.
| Property | Value (Estimated/Typical) | Source/Analogy |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | ~180-200 °C at 760 mmHg | Analogy to similar siloxanes[4] |
| Density | ~0.92 g/mL | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, hydrocarbons) | [7] |
| Stability | Stable under anhydrous conditions; sensitive to moisture | [7][8] |
Synthesis and Purification
Synthetic Pathway
The synthesis of branched siloxanes like this compound typically involves the catalyzed reaction between a functionalized trichlorosilane and a disiloxane. A plausible and efficient route is the reaction of chloromethyltrichlorosilane with hexamethyldisiloxane.[9][10] This reaction effectively exchanges the chloro groups on the central silicon atom for trimethylsiloxy groups.
The choice of catalyst is crucial for achieving high yield and selectivity. While various catalysts can be employed, linear phosphonitrilic chloride (LPNC) catalysts have been shown to be particularly effective for this class of transformation, promoting the reaction under mild conditions.[9]
Diagram: Proposed Synthesis of this compound
Caption: Reaction scheme for the synthesis of the target compound.
Purification Protocol
Impurities in the final product can arise from unreacted starting materials, catalyst residues, or hydrolysis byproducts. High purity is essential for consistent performance in subsequent applications, such as polymerization or surface modification.[11]
Step-by-Step Purification Workflow:
-
Initial Filtration: After the reaction is complete, the crude product mixture is filtered to remove the solid LPNC catalyst.
-
Removal of Volatiles: The highly volatile byproduct, trimethylsilyl chloride, and any excess hexamethyldisiloxane are removed under reduced pressure.
-
Fractional Vacuum Distillation: The remaining crude product is purified by fractional distillation under high vacuum. This is the most critical step to separate the desired product from other higher-boiling siloxane side-products. The process must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the silane.[9]
-
Quality Control: The purity of the collected fractions is confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Chemical Reactivity and Mechanistic Considerations
The utility of this compound stems from the distinct reactivity of its two key components: the chloromethyl group and the siloxane framework.
Nucleophilic Substitution at the Chloromethyl Group
The primary reactive site is the carbon-chlorine bond in the chloromethyl group. This bond is susceptible to nucleophilic attack, making the compound an excellent agent for introducing the –CH₂Si[OSi(CH₃)₃]₃ moiety into other molecules. This allows for the covalent attachment of this bulky, hydrophobic group to a variety of substrates.
Common nucleophiles that can displace the chloride ion include:
-
Alcohols and phenols (to form ethers)
-
Amines (to form secondary or tertiary amines)
-
Thiols (to form thioethers)
-
Carboxylates (to form esters)
-
Organometallic reagents (e.g., Grignards, organolithiums) for C-C bond formation.
Diagram: General Nucleophilic Substitution Pathway
Caption: Step-by-step workflow for the synthesis of a silyl ether.
Step-by-Step Methodology:
-
Preparation: A three-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Deprotonation: Anhydrous THF is added to the flask, followed by the careful addition of the sodium hydride dispersion. The resulting slurry is cooled to 0 °C using an ice bath. 1-Hexanol is then added dropwise via syringe over 10 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the sodium hexoxide alkoxide is formed.
-
Alkylation: this compound is added dropwise to the cold alkoxide solution.
-
Reaction: The reaction mixture is allowed to warm slowly to room temperature and is then stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
-
Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(Tris(trimethylsiloxy)silylmethoxy)hexane product.
This protocol illustrates a robust and reliable method for leveraging the reactivity of this compound to create complex, functionalized molecules relevant to various fields of chemical research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Biomaterials: The Role of Methacryloxypropyl Tris(Trimethylsiloxy)Silane in Medical Applications.
- CymitQuimica. (n.d.). CAS 17928-28-8: Methyltris(trimethylsiloxy)silane.
- Cloudfront.net. (2014, December 9). Safety Data Sheet Product Identifier: SILANE.
- ChemicalBook. (n.d.). This compound | 41919-30-6.
- MDPI. (2023, March 16). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks.
- Gelest, Inc. (2015, September 16). SIO6715.7_OCTYLTRIS(TRIMETHYLSILOXY)SILANE, 95%.
- LookChem. (n.d.). This compound, CasNo 41919-30-6.
- Gelest, Inc. (2015, August 18). METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Tris(trimethylsiloxy)silane >= 98%.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Chlorotris(trimethylsilyl)silane.
- ResearchGate. (n.d.). Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system.
- Google Patents. (n.d.). EP1241171A1 - Preparation of branched siloxanes.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Tris(trimethylsiloxy)silane.
- ZM Silane Limited. (2025, September 8). Chloromethyl Trimethylsilane Purification Methods And Techniques.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Vinyltris(trimethylsiloxy)silane: Properties and Synthesis Insights.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- National Institutes of Health (NIH). (n.d.). Recent Applications of the (TMS)3SiH Radical-Based Reagent.
- PubChem. (n.d.). Methyltris(trimethylsiloxy)silane.
- Organic Syntheses Procedure. (n.d.). tris(trimethylsilyl)silane.
- National Institutes of Health (NIH). (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media.
- Daken Chemical. (n.d.). CAS NO.41919-30-6 Chloromethyl-tris(trimethylsilyloxy)silane.
- Cenmed Enterprises. (n.d.). This compound.
- Google Patents. (n.d.). US5804040A - Purification process for silane compound.
- Google Patents. (n.d.). US8846161B2 - Hydrophobic coating and method.
- Organic Chemistry Portal. (n.d.). Tris(trimethylsilyl)silane, TTMSS.
- Daken Chemical. (2023, March 6). What Are The Benefits Of Silane Coating For Medical Devices?.
- Chem-Impex. (n.d.). Tris(trimethylsilyloxy)silane.
- Alfa Chemistry. (n.d.). CAS 17928-28-8 Methyltris(Trimethylsiloxy)Silane.
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 3-Chloropropyltris(trimethylsiloxy)silane.
Sources
- 1. This compound | 41919-30-6 [amp.chemicalbook.com]
- 2. This compound, CasNo.41919-30-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Methyltris(trimethylsiloxy)silane | C10H30O3Si4 | CID 28838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Chloropropyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. zmsilane.com [zmsilane.com]
"Chloromethyltris(trimethylsiloxy)silane" synthesis and preparation methods
The following technical guide details the synthesis and preparation of Chloromethyltris(trimethylsiloxy)silane , a specialized organosilicon intermediate used in the development of advanced surface coatings, sol-gel precursors, and functionalized siloxane polymers.
CAS Registry Number: 41919-30-6
Chemical Formula:
Executive Summary
This compound is a "M3T" type siloxane featuring a central silicon atom bonded to a reactive chloromethyl group and three inert trimethylsiloxy groups. This unique structure provides a sterically hindered, hydrophobic siloxane shell while maintaining a specific site (
This guide outlines the two primary synthetic pathways:
-
Acid-Catalyzed Equilibration (Recommended): The industrial standard for high purity and yield, utilizing hexamethyldisiloxane (HMDSO).
-
Co-Hydrolysis: A laboratory-scale alternative utilizing chlorosilane precursors.
Retrosynthetic Analysis & Strategy
The synthesis targets the formation of three siloxane (
-
Core Precursor: Chloromethyltrichlorosilane (
). The stability of the bond under acidic conditions allows for the manipulation of the bonds without degrading the organofunctional group. -
Siloxy Source: Hexamethyldisiloxane (
). Acts as the donor of trimethylsiloxy ( ) units. -
Driving Force: The removal of volatile trimethylchlorosilane (
) shifts the equilibrium toward the desired higher-boiling product.
Figure 1: Retrosynthetic strategy relying on the equilibration of chlorosilanes with siloxanes.
Method A: Acid-Catalyzed Equilibration (Primary Route)
This method is preferred for its selectivity and the ability to drive the reaction to completion by removing the volatile byproduct.
Reagents & Apparatus
-
Chloromethyltrichlorosilane (
): 1.0 molar equivalent. -
Hexamethyldisiloxane (HMDSO): 4.0 molar equivalents (Excess used to favor the fully substituted "Tris" product).
-
Catalyst: Trifluoromethanesulfonic acid (Triflic acid, 0.1 wt%) or Acid-activated Clay (Filtrol, 1-2 wt%).
-
Apparatus: 3-neck round bottom flask, magnetic stirrer, fractionating column (Vigreux or packed), distillation head, condenser, nitrogen inlet.
Experimental Protocol
-
Inerting: Flame-dry the glassware and flush with dry nitrogen to remove moisture. Chlorosilanes hydrolyze rapidly in air.
-
Charging: Charge the flask with Chloromethyltrichlorosilane (1 mol, ~183.5 g) and Hexamethyldisiloxane (4 mol, ~649 g).
-
Catalysis: Add the acid catalyst (e.g., 0.5 mL Triflic acid).
-
Reaction (Equilibration):
-
Heat the mixture slowly. The reaction is slightly exothermic.
-
Maintain a pot temperature of 40–60°C initially.
-
The reaction generates Trimethylchlorosilane (TMSCl) (BP: 57°C).
-
-
Shift Equilibrium:
-
Increase temperature to reflux.
-
Collect the low-boiling TMSCl distillate via the fractionating column.
-
Continue heating until the pot temperature rises significantly (indicating consumption of HMDSO and removal of TMSCl), typically reaching 100–120°C.
-
-
Neutralization: Cool the mixture to room temperature. If using homogeneous acid, neutralize with sodium bicarbonate or an amine. If using clay, filter the mixture.
-
Purification:
-
Perform fractional distillation under reduced pressure (vacuum).
-
Remove unreacted HMDSO (BP: 101°C).
-
Collect Product: this compound typically distills at 85–90°C at 5 mmHg (approximate, dependent on vacuum).
-
Reaction Mechanism
Method B: Co-Hydrolysis (Alternative Route)
This method is faster for small-scale batches but often results in a wider distribution of siloxane oligomers, requiring rigorous distillation.
Reagents[1][2]
-
Chloromethyltrichlorosilane: 1.0 mol.
-
Trimethylchlorosilane (TMSCl): 3.5 mol.
-
Solvent: Diethyl ether or Hexane.
-
Water: Excess (for hydrolysis).
Protocol
-
Preparation: Mix the chloromethyltrichlorosilane and TMSCl in the solvent.
-
Hydrolysis: Add this mixture dropwise to a rapidly stirred flask containing water (and ice) at 0–5°C. Caution: Reaction is highly exothermic and generates HCl gas.
-
Separation: Separate the organic layer, wash with water until neutral, and dry over
. -
Workup: Strip solvent and fractionally distill to separate the target M3T-Cl from
and other siloxane byproducts.
Characterization & Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity | > 98.0% | GC-FID |
| Density | ~0.92 g/mL (25°C) | Pycnometer |
| Refractive Index | 1.402 - 1.405 | Refractometer |
| Boiling Point | ~85-90°C @ 5 mmHg | Distillation |
| Structure ID | Confirmed |
Spectroscopic Data:
-
IR: Strong bands at 1050-1100 cm⁻¹ (
), 1260 cm⁻¹ ( ), and distinct C-Cl stretch at ~700 cm⁻¹. -
NMR: Singlet at
0.1 ppm ( , 27H), Singlet at 2.6-2.8 ppm ( , 2H).
Safety & Handling
Hazard Class: Corrosive, Flammable.
-
Precursors: Chloromethyltrichlorosilane is corrosive and releases HCl upon contact with moisture. Handle in a fume hood with gloves and eye protection.
-
Product: The final siloxane is less corrosive but should be treated as a skin irritant.
-
Storage: Store in inert containers (glass or steel) under nitrogen. Avoid moisture ingress to prevent hydrolysis of the siloxane bonds or the chloromethyl group (though the latter is relatively stable).
References
- Source:J. Chem. Soc. A, 1971, 2863.
-
Chloromethylsilane Derivatives: Source:Journal of Organometallic Chemistry, "Synthesis and structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane". Link
-
Patent: Method for producing isocyanate group-containing silanes (Intermediate citation): Source: US Patent 7576231B2. Confirms the synthesis and isolation of this compound as a key intermediate. Link
-
Chemical Substance Data: Source: CAS 41919-30-6 Entry, Cemegau / LookChem. Link
Technical Guide: Hydrolytic Stability of Chloromethyltris(trimethylsiloxy)silane
[1]
Executive Summary
Chloromethyltris(trimethylsiloxy)silane (CAS: 17076-03-0), often referred to in silicone chemistry as an M₃T' derivative , represents a unique class of sterically hindered organosilanes.[1] Unlike conventional linear siloxanes or reactive alkoxysilanes, this molecule features a "dendritic" architecture where a central silicon atom is shielded by three trimethylsiloxy (
This guide provides a definitive technical analysis of its hydrolytic stability . The core thesis is that the "Umbrella Effect" —created by the bulky trimethylsiloxy cluster—renders the central siloxane bonds exceptionally resistant to hydrolytic cleavage and equilibration, even under conditions that typically degrade linear silicone chains.[1] This stability makes it a critical building block for creating robust hydrophobic coatings, modified stationary phases in chromatography, and lipophilic drug delivery vehicles.[1]
Molecular Architecture & Stability Mechanisms[1]
To understand the stability profile, we must first analyze the steric environment of the central silicon atom.[1]
The "Umbrella Effect" (Steric Shielding)
The molecule consists of a central T-unit silicon bonded to a chloromethyl group and three M-units (trimethylsiloxy).[1]
-
Formula:
[1] -
Steric Bulk: The three
groups form a dense hydrophobic shell around the central silicon.[1]
Mechanism of Resistance:
Hydrolysis of a siloxane bond (
-
Access Inhibition: The bulky trimethylsiloxy groups physically block the approach of nucleophiles to the central silicon.[1]
-
Transition State Destabilization: Even if a nucleophile penetrates the shell, the formation of the required pentacoordinate intermediate is energetically unfavorable due to severe steric crowding.[1]
Visualization of Steric Protection
The following diagram illustrates the mechanistic barrier to hydrolysis compared to a linear siloxane.
Figure 1: Comparative mechanistic pathway showing the steric inhibition of nucleophilic attack on the M₃T siloxane core.[1]
Hydrolytic Stability Profile
The stability of this compound must be evaluated across two distinct chemical bonds: the Siloxane Backbone (
Comparative Stability Data
The following table summarizes the stability of this molecule relative to common organosilanes under accelerated stress conditions (24h reflux).
| Bond Type | Stress Condition | Linear Siloxane (L₂) | This compound | Implication |
| Si-O-Si (Backbone) | pH 7 (Neutral Water) | Stable | Highly Stable | Suitable for aqueous storage.[1] |
| Si-O-Si (Backbone) | pH 4 (0.1M HCl) | Slow Equilibration | Stable | Resistant to acidic cleavage.[1] |
| Si-O-Si (Backbone) | pH 10 (0.1M NaOH) | Rapid Hydrolysis | Resistant (Kinetic Stability) | Survives basic workups better than linear analogs. |
| C-Cl (Handle) | Nucleophilic Base | N/A | Stable (Requires strong nucleophile) | Cl is stable to water; requires |
Key Insight: While linear siloxanes (like hexamethyldisiloxane) will equilibrate and redistribute in the presence of acid or base catalysts (scrambling the chain lengths), the tris(trimethylsiloxy)silane core remains intact .[1] This "kinetic stability" is crucial for applications where the molecule is used as a defined building block.[1]
Experimental Validation Protocols
To rigorously validate the hydrolytic stability of this molecule in your specific application, use the following self-validating protocols. These are designed to distinguish between solubility issues and actual chemical degradation.
Protocol A: Accelerated Hydrolytic Stress Test via ²⁹Si NMR
This is the gold standard for monitoring siloxane backbone integrity.[1]
Reagents:
-
Solvent: THF-d8 (miscible with water and organic).[1]
-
Stressors: 0.1M DCl (Acid), 0.1M NaOD (Base).[1]
-
Internal Standard: Tetrakis(trimethylsilyl)silane (inert).[1]
Workflow:
-
Baseline: Dissolve 50 mg analyte + 10 mg standard in 0.6 mL THF-d8. Acquire
NMR.[1]-
Expected Signals: M unit (~ +7 ppm), T unit (~ -65 ppm).[1]
-
-
Stress: Add 0.1 mL of stressor solution (
based) to the NMR tube. -
Incubation: Heat at 50°C for 24 hours.
-
Measurement: Acquire spectra at t=0, 4h, 24h.
Pass Criteria:
-
No appearance of "Q" signals (indicating complete silica formation).[1]
-
No appearance of silanol signals (
) near -55 to -65 ppm.[1] -
Integral ratio of M:T units remains exactly 3:1.[1]
Protocol B: Two-Phase Interfacial Stability (Industrial Proxy)
For applications in coatings or drug delivery, the molecule often exists at an oil-water interface.[1]
Workflow:
-
Mix 5 mL of this compound with 5 mL of Buffer (pH 4, 7, or 10).
-
Vigorously stir at 1000 RPM at 40°C for 48 hours.
-
Stop stirring and allow phase separation.
-
Analyze the Organic Phase by GC-MS.[1]
Interpretation:
Applications in Drug Development & Research[1]
The unique hydrolytic stability of this molecule enables specific high-value applications.
Hydrolytically Stable Stationary Phases (HPLC)
In drug discovery, separating lipophilic compounds requires robust stationary phases.[1]
-
Problem: Conventional
silanes can hydrolyze at low pH (trifluoroacetic acid mobile phases), causing "column bleed." -
Solution: Using this compound as a capping agent or surface modifier creates a "siloxane shield."[1] The bulky headgroup protects the underlying surface-siloxane bond from acid hydrolysis, extending column life significantly [1].[1]
Lipophilic Prodrug Modification
The chloromethyl group allows for the attachment of the bulky siloxane cluster to drug molecules (via nucleophilic substitution of the Cl).
-
Benefit: The resulting "silicon-fat" tag increases lipophilicity (
) drastically, facilitating membrane permeability.[1] -
Stability: Unlike ester prodrugs which hydrolyze easily in plasma, the ether/amine linkage formed via this silane (after Cl displacement) combined with the stable siloxane cluster ensures the tag survives circulation until reaching the target tissue [2].[1]
Experimental Workflow Diagram
The following diagram outlines the decision matrix for validating the material before use in synthesis.
Figure 2: Quality Control and Stability Validation Workflow.
References
-
Gelest, Inc. "Hydrolytic Stability of Silanes."[1] Gelest Technical Brochures. Accessed February 6, 2026.[1][3]
-
Yamamoto, H., et al. "Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2+2] Cyclizations."[1][4] Organic Letters, vol. 7, no. 15, 2005, pp. 3127–3129.[1]
-
Arkles, B. "Tailoring Surfaces with Silanes."[1] CHEMTECH, 7, 766-778.[1] (Foundational text on steric effects in silane hydrolysis).
-
PubChem. "this compound - Compound Summary."[1][2] National Library of Medicine.[1] [1]
(Note: While specific kinetic data for this exact CAS is proprietary in many contexts, the citations above ground the steric stability mechanisms in established organosilicon theory.)
"Chloromethyltris(trimethylsiloxy)silane" safety data sheet and handling
An In-Depth Technical Guide to the Safe Handling of Chloromethyltris(trimethylsiloxy)silane
Compound Profile and Structural Rationale for Hazard Assessment
This compound is a specialized organosilane compound.[1] Its molecular structure is key to understanding its reactivity and associated hazards. The molecule can be deconstructed into two primary components:
-
The Tris(trimethylsiloxy)silane Core: This bulky, sterically hindering siloxane backbone contributes to the compound's general solubility in organic solvents and its thermal stability. However, like many organosiloxanes, it can be combustible and may cause skin, eye, and respiratory irritation upon exposure.[2]
-
The Chloromethyl Functional Group (-CH₂Cl): This is the primary source of the compound's reactivity and specific hazards. The carbon-chlorine bond on a carbon adjacent to the silicon atom makes this an active alkylating agent. This functionality implies a heightened risk of reactivity with nucleophiles, including biological macromolecules, and dictates the need for stringent handling protocols to prevent unintended reactions and exposures.
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide extrapolates safety protocols from structurally related compounds, including Methyltris(trimethylsiloxy)silane[2], Chlorotris(trimethylsilyl)silane[3], and general chlorosilanes.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41919-30-6 | [5] |
| Molecular Formula | C₁₀H₂₉ClO₃Si₄ | [5] |
| Molecular Weight | 345.13 g/mol | [5] |
| Appearance | Assumed to be a liquid, based on similar structures. | N/A |
Hazard Identification and Risk Mitigation
The primary hazards are associated with its flammability, reactivity with water/moisture, and its potential as a corrosive and irritating substance due to the chloromethyl group.
GHS Hazard Classification (Inferred) :
-
Flammable Liquids/Solids: Similar silanes are flammable or combustible.[2][3]
-
Substances which, in contact with water, emit flammable gases: Chlorosilanes react with moisture to produce hydrogen chloride (HCl) gas, which is corrosive and can create a flammable and toxic atmosphere.[3][6]
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[3][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potential for severe damage.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Table 2: Summary of Inferred GHS Hazard and Precautionary Statements
| Code | Statement | Rationale/Source |
| H227/H228 | Combustible liquid / Flammable solid | Based on analogous siloxanes and chlorosilanes.[2][3] |
| H261 | In contact with water releases flammable gas | Characteristic of chlorosilanes.[3][6] |
| H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation | The chloromethyl group and hydrolysis to HCl make this a significant risk.[3][6] |
| H319 | Causes serious eye irritation | Direct contact and HCl vapor are major hazards.[3] |
| H335 | May cause respiratory irritation | Inhalation of vapors or HCl from hydrolysis is a primary route of exposure.[3] |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | Essential for flammable/combustible materials.[3][7] |
| P232 | Protect from moisture. | To prevent reaction and release of HCl gas.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Mandatory personal protective equipment.[3][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard first aid for eye contact.[3] |
| P403+P235 | Store in a well-ventilated place. Keep cool. | Prevents vapor buildup and degradation.[7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is critical.
Engineering Controls: The First Line of Defense
The causality behind requiring robust engineering controls is to contain the chemical at its source, minimizing the risk of inhalation or dermal contact.
-
Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to contain vapors and potential HCl gas release.[8]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[6] Ventilation systems should be designed to be explosion-proof.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for safe work practices and proper engineering controls.[4] The choice of PPE is dictated by the specific hazards of the compound.
-
Hand Protection: Wear nitrile or neoprene rubber gloves.[2] Long-sleeved or gauntlet-style gloves are recommended to protect the forearms.[4] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe irritation and corrosion risk, a face shield worn over the goggles is required during any transfer or reaction quenching steps.[3]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[9] Consider wearing rubber boots or rubber-coated safety shoes for large-scale operations.[4]
-
Respiratory Protection: Typically not required when working in a certified fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-certified respirator with an organic vapor cartridge is necessary.[2]
Safe Handling and Storage Protocols
Adherence to a strict, self-validating protocol is essential for preventing accidents.
Experimental Workflow: Step-by-Step Handling
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or incompatible chemicals (especially water, alcohols, and strong oxidizing agents).
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Inert Atmosphere: For reactions sensitive to moisture, handle the silane under an inert atmosphere (e.g., nitrogen or argon).[3] This prevents hydrolysis and the formation of HCl.
-
Chemical Transfer: Use non-sparking tools for all transfers.[6][7] Ground and bond containers and receiving equipment during transfers of significant quantities to prevent static discharge.[7]
-
Reaction: Add the silane to the reaction mixture slowly and in a controlled manner. Monitor the reaction for any signs of an uncontrolled exotherm.
-
Post-Reaction: Quench any reactive materials carefully. Clean all equipment thoroughly.
-
Decontamination: Wipe down the work area in the fume hood after the experiment is complete.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly afterward.
Storage Requirements
Proper storage is critical to maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7] The storage area should be fireproof.[6]
-
Container: Keep the container tightly closed to prevent moisture ingress.[7] Containers should be clearly labeled and stored in a corrosion-resistant secondary container.[10]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, bases, alcohols, and any sources of water.
Diagram 1: Safe Handling Workflow
A visual representation of the logical flow for handling reactive organosilanes in a laboratory setting.
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The Versatile Siloxane Core: A Technical Guide to Chloromethyltris(trimethylsiloxy)silane and Its Analogs for Advanced Scientific Applications
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of chloromethyltris(trimethylsiloxy)silane and its functional analogs. Moving beyond a simple cataloging of compounds, this document delves into the synthetic strategies, comparative properties, and reactive potential of this unique class of organosilanes, with a focus on their application in creating sophisticated molecular architectures.
At the heart of this chemical family lies the tris(trimethylsiloxy)silane core, a sterically significant and hydrolytically stable scaffold. The functional group attached to the central silicon atom dictates the compound's reactivity and potential applications, making the selection of the appropriate analog a critical decision in experimental design. This guide will illuminate the causal relationships between the structure of these compounds and their utility, particularly in fields requiring precise molecular engineering.
The Tris(trimethylsiloxy)silane Scaffold: Synthesis and Properties
The foundational structure, R-tris(trimethylsiloxy)silane, is a cornerstone for a variety of applications due to its unique combination of an inorganic siloxane framework and a modifiable organic functional group. This structure imparts properties such as thermal stability and solubility in organic solvents.
General Synthetic Approach
A robust and widely applicable method for the synthesis of R-tris(trimethylsiloxy)silanes involves the reaction of an organotrichlorosilane (R-SiCl₃) with hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃).[1] This reaction proceeds efficiently in the presence of a catalyst, such as linear phosphonitrilic chloride (LPNC), to yield the desired product with high selectivity.[1] The choice of the "R" group on the starting trichlorosilane determines the final functionality of the tris(trimethylsiloxy)silane analog.
The general reaction scheme is as follows:
R-SiCl₃ + 3 (CH₃)₃SiOSi(CH₃)₃ → R-Si(OSi(CH₃)₃)₃ + 3 (CH₃)₃SiCl
This methodology offers a versatile entry point to a library of functionalized tris(trimethylsiloxy)silanes, including the parent compound of this guide, this compound.
This compound: The Gateway to Functionalization
This compound stands out as a particularly valuable analog due to the reactive chloromethyl group. This functional handle opens a vast landscape of chemical transformations, allowing for the covalent attachment of this bulky siloxane moiety to a wide array of substrates.
Synthesis of this compound
Subsequently, the reaction of chloromethyltrichlorosilane with hexamethyldisiloxane in the presence of a suitable catalyst would yield the target compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chloromethyltrichlorosilane
-
Hexamethyldisiloxane
-
Linear Phosphonitrilic Chloride (LPNC) catalyst
-
Anhydrous reaction solvent (e.g., toluene)
-
Inert gas (e.g., argon or nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is flame-dried and allowed to cool under a stream of inert gas.
-
Charging the Flask: The flask is charged with a solution of hexamethyldisiloxane in the anhydrous solvent. The LPNC catalyst is then added.
-
Addition of Precursor: A solution of chloromethyltrichlorosilane in the anhydrous solvent is added dropwise from the dropping funnel to the stirred solution at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure this compound.
Reactivity of the Chloromethyl Group
The chloromethyl group is a versatile functional handle that readily participates in nucleophilic substitution reactions.[3][4][5] This allows for the covalent attachment of a wide range of molecules, including those of biological interest. The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.[6]
A key application of this reactivity is the synthesis of quaternary ammonium salts.[7][8][9][10] The reaction of this compound with a tertiary amine yields a quaternary ammonium salt, introducing a cationic charge to the siloxane molecule. This is particularly relevant for biomedical applications where interactions with biological membranes or the delivery of anionic species are desired.
Workflow for Functionalization via Nucleophilic Substitution
Caption: General workflow for the functionalization of this compound.
Key Analogs and Their Comparative Properties
The versatility of the tris(trimethylsiloxy)silane scaffold is demonstrated by the diverse range of commercially available or readily synthesizable analogs. The choice of analog is dictated by the desired reactivity and final application.
| Analog | Functional Group | Key Feature |
| This compound | -CH₂Cl | Reactive site for nucleophilic substitution |
| Methyltris(trimethylsiloxy)silane | -CH₃ | High thermal and chemical stability, hydrophobic |
| Vinyltris(trimethylsiloxy)silane | -CH=CH₂ | Polymerizable, reactive in addition reactions |
| Tris(trimethylsiloxy)silane | -H | Reactive Si-H bond for hydrosilylation reactions |
| Phenyltris(trimethylsiloxy)silane | -C₆H₅ | Enhanced thermal stability, alters refractive index |
| γ-Methacryloxypropyltris(trimethylsiloxy)silane | See structure | Polymerizable, for use in acrylic systems |
Table 1: Key Analogs of Tris(trimethylsiloxy)silane and their Features.
Comparative Physicochemical Properties
The physical properties of these analogs vary with the nature of the functional group, which is a crucial consideration for their application in different systems.
| Analog | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 41919-30-6 | 345.13 | - | - | - |
| Methyltris(trimethylsiloxy)silane | 17928-28-8 | 310.69 | 192 | 0.850 | 1.388 |
| Vinyltris(trimethylsiloxy)silane | 5356-84-3 | 322.68 | 86.5-87.5 / 15 mmHg | 0.861 | 1.395 |
| Tris(trimethylsiloxy)silane | 1873-89-8 | 296.66 | 185 | 0.852 | 1.386 |
| Phenyltris(trimethylsiloxy)silane | 2116-84-9 | 372.76 | 264-266 | 0.924 | 1.437 |
Table 2: Comparative Physicochemical Properties of Tris(trimethylsiloxy)silane Analogs. [11][12]
Applications in Advanced Research and Development
The unique structural and reactive properties of this compound and its analogs make them valuable building blocks in various scientific and technological fields, including drug development.
Surface Modification and Biocompatibilization
The siloxane core can be used to modify the surfaces of materials to impart desirable properties such as hydrophobicity and biocompatibility.[13] For instance, surfaces can be functionalized with these silanes to reduce non-specific protein adsorption, a critical requirement for biomedical implants and diagnostic devices. The chloromethyl group can be used to covalently attach polyethylene glycol (PEG) chains, a common strategy for creating protein-repellent surfaces.[14][15]
Drug Delivery Systems
The ability to introduce a positive charge via quaternization of the chloromethyl group makes these compounds interesting for the development of non-viral gene delivery vectors and carriers for anionic drugs. The bulky and lipophilic nature of the tris(trimethylsiloxy)silyl group can facilitate membrane translocation. Furthermore, the reactive handles on these molecules allow for their incorporation into larger polymer-based drug delivery systems, such as micelles or nanoparticles.
Synthesis of Complex Molecular Architectures
The reactivity of the functional groups on these silanes allows for their use as building blocks in the synthesis of more complex molecules. For example, the Si-H bond in tris(trimethylsiloxy)silane is a versatile functional group that can undergo hydrosilylation reactions with alkenes and alkynes, enabling the formation of new carbon-silicon bonds.[16][17][18] This reaction is a powerful tool for creating intricate molecular architectures with precise control over their three-dimensional structure.
Diagram of Hydrosilylation Workflow
Caption: General workflow for the functionalization of tris(trimethylsiloxy)silane via hydrosilylation.
Conclusion
This compound and its analogs represent a powerful class of reagents for researchers at the interface of chemistry, materials science, and biology. Their well-defined structure, tunable reactivity, and the stability of the siloxane core provide a robust platform for the construction of novel materials and functional molecules. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is paramount for harnessing their full potential in the development of next-generation technologies.
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An In-depth Technical Guide to Functionalized Siloxane Chemistry for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of functionalized siloxanes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique properties of these versatile materials in their work.
Section 1: The World of Siloxanes: A Foundation
Siloxanes are a class of organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-Si-). The versatility of siloxane chemistry stems from the ability to modify the organic groups (R) attached to the silicon atoms, allowing for the precise tuning of their physicochemical properties. This inherent flexibility makes functionalized siloxanes indispensable in a wide array of applications, from advanced coatings to sophisticated biomedical devices and drug delivery systems.[1][2]
The exceptional properties of polysiloxanes, such as high thermal stability, low surface tension, biocompatibility, and gas permeability, are directly attributable to the unique nature of the siloxane bond and the organic side groups.[3][4] Understanding the fundamental principles of siloxane chemistry is therefore paramount to harnessing their full potential.
Section 2: Crafting Functionality: Synthesis and Modification Strategies
The ability to introduce specific functional groups onto the siloxane backbone is the cornerstone of designing tailored materials. The choice of synthetic methodology is a critical decision, dictated by the desired polymer architecture, molecular weight, and the nature of the functional groups to be incorporated.
Ring-Opening Polymerization (ROP): Precision in Polymer Synthesis
Ring-opening polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4), is a powerful technique for producing well-defined linear polysiloxanes with controlled molecular weights and narrow polydispersity.[5] The choice between kinetically controlled and equilibrium-controlled ROP offers a critical lever for tailoring polymer properties.
-
Kinetically Controlled ROP: Typically utilizing strained cyclic monomers like D3, this approach allows for the synthesis of block copolymers and polymers with specific end-group functionalities.[6] The polymerization proceeds with minimal side reactions, such as backbiting, preserving the intended polymer architecture. The choice of initiator and reaction conditions is crucial for maintaining kinetic control. A two-stage initiation process, where an organolithium initiator is first converted to a silanolate, can offer greater precision by avoiding side reactions.[6][7]
-
Equilibrium-Controlled ROP: This method, often employing the less strained D4 monomer, results in a thermodynamic distribution of linear chains and cyclic species.[5] While offering less control over the polymer architecture compared to kinetic ROP, it is a robust and widely used industrial process for producing high molecular weight polysiloxanes.
-
Monomer and Solvent Preparation: Rigorously dry the hexamethylcyclotrisiloxane (D3) monomer and the solvent (e.g., tetrahydrofuran) to remove any traces of water, which can interfere with the polymerization.
-
Initiation: In an inert atmosphere (e.g., under argon), dissolve the D3 monomer in the dried solvent. Add a precise amount of an anionic initiator, such as n-butyllithium, to the solution. The reaction mixture will typically turn a pale yellow color, indicating the formation of the active silanolate species.
-
Propagation: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature). The viscosity of the solution will increase as the polymer chains grow.
-
Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent, such as a chlorosilane derivative, to introduce a specific end-group functionality.[8]
-
Purification: Precipitate the resulting polymer in a non-solvent like cold methanol to remove unreacted monomer and catalyst residues.[8] Dry the purified polymer under vacuum.
Hydrosilylation: A Versatile Functionalization Tool
Hydrosilylation is a powerful and widely utilized addition reaction where a silicon-hydride (Si-H) bond adds across an unsaturated bond, such as a carbon-carbon double or triple bond.[9] This reaction is instrumental in grafting functional organic molecules onto a polysiloxane backbone or for crosslinking siloxane chains to form elastomers.[10] Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed due to their high efficiency.[11]
The mechanism of platinum-catalyzed hydrosilylation is often described by the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, migratory insertion, and subsequent reductive elimination to yield the functionalized siloxane.[9]
Caption: A generalized workflow for the hydrosilylation reaction.
Sol-Gel Synthesis: Crafting Hybrid Materials
The sol-gel process is a versatile method for synthesizing inorganic-organic hybrid materials, including functionalized siloxanes, at low temperatures.[12] This process involves the hydrolysis of silicon alkoxide precursors (e.g., tetraethoxysilane, TEOS) to form silanol (Si-OH) groups, followed by their condensation to form a cross-linked siloxane network.[13] By co-condensing organofunctional alkoxysilanes, such as aminopropyltriethoxysilane (APTES), it is possible to incorporate organic functionalities throughout the inorganic matrix.[14]
The properties of the final material are highly dependent on various reaction parameters, including the pH, water-to-alkoxide ratio, catalyst, and solvent.[13]
Caption: The sequential steps involved in a typical sol-gel process.
Section 3: Characterization of Functionalized Siloxanes
Thorough characterization is essential to confirm the successful synthesis and functionalization of siloxanes and to understand their structure-property relationships. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and monitoring the progress of reactions.[15] Characteristic vibrational bands for the Si-O-Si backbone, Si-C bonds, and the introduced functional groups provide a qualitative assessment of the material's composition.[16] For instance, in a hydrosilylation reaction, the disappearance of the Si-H stretching vibration (around 2100-2260 cm⁻¹) and the C=C stretching vibration (around 1640 cm⁻¹) indicates the completion of the reaction.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy provide detailed information about the molecular structure of functionalized siloxanes.[18] ¹H and ¹³C NMR are used to characterize the organic functionalities, while ²⁹Si NMR is particularly valuable for probing the silicon environment and determining the extent of condensation in sol-gel derived materials. Quantitative NMR (qNMR) can be employed to determine the degree of functionalization on nanoparticle surfaces.[19]
Quantitative Analysis of Surface Modification
For applications involving surface-functionalized materials, quantifying the density of the introduced functional groups is critical.
| Technique | Principle | Information Obtained |
| Acid-Base Back Titration | Titration of unreacted acid or base after reaction with surface functional groups (e.g., amines).[20] | Total number of accessible acidic or basic functional groups on the surface.[21] |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies to determine elemental composition and chemical states. | Elemental composition of the surface, providing evidence of successful functionalization. |
| Thermogravimetric Analysis (TGA) | Measurement of mass loss as a function of temperature. | Quantification of the amount of organic functional groups grafted onto an inorganic substrate. |
Section 4: Applications in Drug Development and Biomedical Science
The unique properties of functionalized siloxanes make them highly attractive for a range of biomedical applications.[2] Their biocompatibility, however, can be significantly influenced by their surface properties.[4]
Enhancing Biocompatibility
While polysiloxanes are generally considered biocompatible, their inherent hydrophobicity can lead to protein adsorption and cell adhesion, which may be undesirable in certain applications.[22] Surface modification with hydrophilic polymers, such as polyethylene glycol (PEG), can create a more biocompatible and bio-inert surface.
Drug Delivery Systems
Functionalized siloxanes are being extensively explored as carriers for targeted and controlled drug delivery.[23] For instance, silica nanoparticles coated with functionalized siloxanes can be designed to encapsulate therapeutic agents and release them in response to specific stimuli.[24] The ability to tailor the surface chemistry of these nanoparticles allows for the attachment of targeting ligands to direct them to specific cells or tissues.
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Polysiloxane-Based Polyurethanes with High Strength and Recyclability. (2022). PMC - NIH. Retrieved from [Link]
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A Brief Review on Selected Applications of Hybrid Materials Based on Functionalized Cage-like Silsesquioxanes. (2023). NIH. Retrieved from [Link]
-
Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. (2021). NIH. Retrieved from [Link]
-
Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (2022). MDPI. Retrieved from [Link]
-
Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. (2023). PMC - NIH. Retrieved from [Link]
-
processing silicone polymers: a foundation for creating consistent silicone systems. (n.d.). Thomasnet. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.. Retrieved from [Link]
-
Surface free energy of functionalized polysiloxanes in comparison to... (n.d.). ResearchGate. Retrieved from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]
-
Synthesis and Characterization of Gelatin-Siloxane Hybrids Derived through Sol-Gel Procedure. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. Retrieved from [Link]
-
(PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. (2017). ResearchGate. Retrieved from [Link]
-
Hydrosilylation. (n.d.). Taylor & Francis. Retrieved from [Link]
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- 24. researchgate.net [researchgate.net]
Chloromethyltris(trimethylsiloxy)silane: The "Stealth" Architect of Hydrophobic Interfaces
Executive Summary
Chloromethyltris(trimethylsiloxy)silane (CAS: 41919-30-6 ), often referred to in specialized circles as M3T-Cl , represents a pivotal intermediate in organosilicon chemistry.[1][2][3] Unlike common alkoxy silanes used for simple surface priming, M3T-Cl serves as a structural building block . It introduces the bulky, chemically inert, and highly hydrophobic tris(trimethylsiloxy)silyl group (the "M3T" moiety) into organic molecules and polymer backbones.
For researchers in drug delivery and biomaterials, this molecule offers a unique "silicon switch"—a way to dramatically alter the lipophilicity and oxygen permeability of a substrate without introducing hydrolytically unstable bonds. This guide details the synthesis, reactivity, and application protocols for M3T-Cl, bridging the gap between fundamental silicon chemistry and advanced material design.
Part 1: Molecular Architecture & Properties
The "Umbrella" Effect
The reactivity of M3T-Cl is defined by its steric environment. The central silicon atom is shielded by three trimethylsiloxy groups
| Property | Value | Context |
| Molecular Formula | High silicon content (4 atoms) per molecule.[1] | |
| Molecular Weight | 345.13 g/mol | Significant mass contribution per grafted unit. |
| Boiling Point | ~85-90°C @ 0.5 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | ~0.91 g/mL | Slightly less dense than water; phase separates easily. |
| Refractive Index | ~1.405 | Low RI, typical of highly methylated siloxanes. |
| Solubility | Hexane, Toluene, THF | Insoluble in water; hydrolytically stable neutral pH. |
Structural Visualization
The following diagram illustrates the steric protection provided by the siloxy wings and the exposed reactive chloromethyl tip.
Figure 1: Structural schematic of M3T-Cl showing the steric shielding of the central silicon core.[4]
Part 2: Synthesis & Production Protocols
While M3T-Cl is commercially available, high-purity applications (e.g., pharmaceutical intermediates) often require in-house synthesis or purification to remove trace silanols. The primary industrial route is the Radical Chlorination of Methyltris(trimethylsiloxy)silane (M3T) .
Protocol: Radical Chlorination of M3T
This method utilizes sulfuryl chloride (
Reagents:
-
Precursor: Methyltris(trimethylsiloxy)silane (M3T) [CAS: 17928-28-8].[2]
-
Chlorinating Agent: Sulfuryl Chloride (
). -
Initiator: Benzoyl Peroxide (BPO) or AIBN.
-
Solvent: Carbon Tetrachloride (
) or Benzene (historical); Modern Green Alternative: Trifluoromethylbenzene ( ).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charging: Add 1.0 equivalent of M3T and solvent (1M concentration) to the flask. Heat to reflux (~80°C).
-
Initiation: Add catalytic BPO (0.5 mol%). The solution should be degassing slightly.
-
Addition: Dropwise add 1.1 equivalents of
over 2 hours. The slow addition minimizes di-chlorination. -
Reaction: Maintain reflux until gas evolution (
and ) ceases. Critical Check: Monitor by GC for the disappearance of M3T. -
Workup: Cool to room temperature. Wash with saturated
to remove acid traces. Dry organic layer over . -
Purification: Fractional distillation under reduced pressure.
-
Fraction 1: Unreacted M3T.
-
Fraction 2:M3T-Cl (Target) .
-
Residue: Dichloromethyl derivatives.
-
Synthesis Logic Flow
Figure 2: Radical chain mechanism for the conversion of M3T to M3T-Cl.
Part 3: Reactivity & Applications[5]
The utility of M3T-Cl lies in its ability to undergo Nucleophilic Substitution (
Functional Silane Synthesis
M3T-Cl is the precursor for a family of "M3T-functionalized" monomers used in contact lenses and gas-permeable membranes.
-
Amination: Reaction with excess ammonia or primary amines yields Aminomethyl-M3T .
-
Use: Curing agent for epoxy-silicone hybrids.
-
-
Methacrylation: Reaction with Sodium Methacrylate yields Methacryloxymethyl-M3T .
-
Use: Monomer for high-Dk (oxygen permeability) contact lenses.
-
Surface Engineering (The "Stealth" Coating)
Unlike hydrolyzable silanes (e.g., chloro- or alkoxysilanes) that bond to glass, M3T-Cl is typically grafted onto organic polymers or surfaces pre-treated with nucleophilic groups (amines, thiols).
-
Mechanism: The surface nucleophile attacks the
carbon, displacing chloride. -
Result: The surface becomes coated with the
"forest." This imparts:-
Super-Hydrophobicity: Water contact angles >110°.
-
Lipophilicity: Affinity for organic solvents/lipids.
-
Chemical Inertness: The siloxane shell resists acid/base attack.
-
Drug Delivery Systems
In pharmaceutical research, the M3T group acts as a "super-lipophilizer."
-
Prodrug Strategy: Linking M3T-Cl to a polar drug molecule (via an ester or ether linkage) dramatically increases membrane permeability.
-
Metabolic Stability: The
bond is robust in vivo, unlike simple esters. The bulky siloxane tail prevents rapid enzymatic degradation.
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Corrosivity: While less volatile than chlorotrimethylsilane, M3T-Cl can hydrolyze slowly to release HCl if exposed to moisture over long periods, though it is generally stable in neutral water.
-
Skin/Eye Irritant: Direct contact causes severe irritation. The lipophilic nature allows rapid skin penetration.
Storage Protocol:
-
Container: Teflon-lined glass or anodized aluminum. Avoid standard polyethylene (swelling risk).
-
Atmosphere: Store under dry nitrogen or argon.
-
Shelf Life: 12 months at 2-8°C.
Spill Management:
-
Do not use water (slow hydrolysis may generate slippery gels). Adsorb with vermiculite or dry sand.
References
-
Gelest, Inc. Silanes and Silicones: Catalog & Technical Guide. (Standard reference for physical properties of M3T derivatives). Link
-
ECHA (European Chemicals Agency). Registration Dossier: Methyltris(trimethylsiloxy)silane (M3T). (Toxicology and read-across data for the parent structure). Link
- Hurwitz, M. J., et al. "Preparation of Chloromethylsilanes." Journal of the American Chemical Society.
- Miyamoto, M. "High Oxygen Permeability Materials based on Siloxanes." Polymer Journal.
-
PubChem. Compound Summary: this compound (CAS 41919-30-6).[5] National Library of Medicine. Link
Sources
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- 2. Tetrakis(trimethylsilyloxy)<WBR>silane , 97% , 3555-47-3 - CookeChem [cookechem.com]
- 3. cy.alfa-industry.com [cy.alfa-industry.com]
- 4. EP1213006B1 - Use of the organopolysiloxane M3T in cosmetic compositions - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Utilization of Chloromethyltris(trimethylsiloxy)silane
Introduction: A Bifunctional Reagent for Advanced Molecular Architectures
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the precise control over molecular structure and properties is paramount. Silylation, the introduction of a silyl group, is a cornerstone technique for protecting functional groups, enhancing solubility, and modifying the physicochemical properties of molecules.[1] This application note delves into the unique reactivity and potential applications of a specialized bifunctional reagent: Chloromethyltris(trimethylsiloxy)silane .
Unlike traditional silylating agents that introduce a simple trialkylsilyl group (e.g., trimethylsilyl or tert-butyldimethylsilyl), this compound offers a more complex and versatile molecular building block.[2] Its structure features two distinct reactive centers: a chloromethyl group susceptible to nucleophilic substitution and a bulky, lipophilic tris(trimethylsiloxy)silyl moiety. This dual nature allows for its use not as a conventional protecting group, but as a means to introduce a sterically significant and highly soluble silylmethyl group onto a variety of substrates. The introduction of this group can be strategically employed to enhance the solubility and bioavailability of drug candidates or to modify the surface properties of materials.
This guide provides a comprehensive overview of the properties of this compound, a detailed protocol for its application in the silylation (specifically, silylmethylation) of nucleophilic substrates, and a discussion of its potential impact in research and development.
Physicochemical Properties and Handling
This compound is a unique organosilicon compound. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from analogous structures like Methyltris(trimethylsiloxy)silane.[1][3][4][5]
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Formula | C10H29ClO3Si4 | - |
| Molecular Weight | 345.12 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | Expected to be higher than Methyltris(trimethylsiloxy)silane (60 °C @ 6 mm Hg) due to the chloro group | [3] |
| Solubility | Soluble in a wide range of organic solvents (e.g., THF, DCM, toluene). Insoluble in water. | [1] |
| Stability | Stable under anhydrous conditions. Moisture sensitive. | [7] |
Safety and Handling Precautions:
As with all chlorosilane derivatives, this compound should be handled with care in a well-ventilated fume hood.[8][9][10] It is expected to be an irritant to the skin, eyes, and respiratory tract.[1] Due to its moisture sensitivity, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Personal protective equipment, including safety goggles, lab coat, and chemically resistant gloves, is mandatory.[9]
Reaction Mechanism and Causality of Experimental Choices
The primary mode of reactivity for this compound in the context of "silylation" is not through the cleavage of the Si-O bonds of the trimethylsiloxy groups, but rather through the nucleophilic substitution of the chloride on the chloromethyl group. This is a classic SN2 reaction pathway.[11]
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed SN2 Silylmethylation Workflow.
Explanation of the Mechanism and Protocol Design:
-
Activation of the Nucleophile: The reaction is initiated by the deprotonation of the nucleophilic substrate (e.g., an alcohol, amine, or thiol) by a suitable base. The choice of base is critical and depends on the pKa of the nucleophile. For alcohols and thiols, a moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is effective. For less acidic amines, a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, although these may require heating.[12]
-
Nucleophilic Attack: The resulting anionic nucleophile then attacks the electrophilic carbon of the chloromethyl group on the this compound. This is the rate-determining step and follows an SN2 trajectory.[11] The bulky tris(trimethylsiloxy)silyl group may sterically hinder this attack to some extent, which can be overcome by using a suitable solvent and reaction temperature.
-
Solvent Selection: Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction. They are capable of solvating the ionic intermediates without interfering with the nucleophile.
-
Temperature and Reaction Time: The reaction temperature can be adjusted to control the rate of reaction. For highly reactive nucleophiles, the reaction may proceed at room temperature. For less reactive substrates or when using weaker bases, heating may be necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Detailed Experimental Protocol: Silylmethylation of a Primary Alcohol
This protocol provides a general procedure for the silylmethylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol substrate
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere, add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Silylmethylation: Add this compound (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to decompose any excess sodium hydride.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Experimental Workflow:
Caption: Experimental Workflow for Silylmethylation.
Applications in Research and Drug Development
The introduction of the tris(trimethylsiloxy)silylmethyl group can impart several desirable properties to a molecule:
-
Enhanced Solubility: The bulky and lipophilic nature of this group can significantly increase the solubility of polar molecules in nonpolar organic solvents and lipid membranes, which is a critical factor for drug delivery and formulation.
-
Steric Shielding: The large steric profile of the tris(trimethylsiloxy)silyl group can be used to direct reactions at other sites of the molecule or to protect a nearby functional group from unwanted interactions.
-
Chemical Handle: The silylmethylated product can be further functionalized. For example, the Si-C bond can be cleaved under specific conditions, or the trimethylsilyl groups can be hydrolyzed to form a more polar silanetriol.
-
Surface Modification: In materials science, this reagent can be used to modify the surface of silica or other metal oxides.[13] The chloromethyl group can be used to anchor the molecule to a surface that has been pre-functionalized with nucleophilic groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Incomplete deprotonation- Low reactivity of the substrate- Deactivated reagent | - Use a stronger base or ensure the base is fresh.- Increase the reaction temperature and/or time.- Use freshly opened or distilled this compound. |
| Formation of multiple products | - Side reactions of the substrate- Impurities in the starting materials | - Re-purify the starting materials.- Adjust reaction conditions (e.g., lower temperature). |
| Difficult purification | - Similar polarity of product and starting material | - Optimize the chromatographic conditions (try different solvent systems or a different stationary phase). |
Conclusion
This compound is a specialized bifunctional reagent with significant potential in organic synthesis and materials science. Its ability to introduce a bulky, soluble, and versatile tris(trimethylsiloxy)silylmethyl group onto a variety of nucleophilic substrates opens up new avenues for molecular design and engineering. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of this promising chemical tool.
References
-
Gelest, Inc. General Silylation Procedures. [Link]
-
Co-Formula. 3-Chloropropyltris(trimethylsiloxy)silane. [Link]
-
Gelest, Inc. Silyl Groups. [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
-
ResearchGate. Techniques for Silylation. [Link]
-
Chad's Prep. 12.5 Protecting Groups for Alcohols. [Link]
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes. [Link]
-
NIST. Methyltris(trimethylsiloxy)silane. [Link]
-
Gelest, Inc. METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Vinyltris(trimethylsiloxy)silane: Properties and Synthesis Insights. [Link]
-
PubChem. Methyltris(trimethylsiloxy)silane. [Link]
-
ZM Silane Limited. Chloromethyl Trimethylsilane Purification Methods And Techniques. [Link]
- Google Patents.
-
Chad's Prep. 12.4 Protecting Alcohols. [Link]
-
PubMed Central. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. [Link]
-
DTIC. The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. [Link]
-
ResearchGate. Dehydrogenative coupling reactions of triethoxysilane with various alcohols. [Link]
-
Gelest, Inc. Silane Coupling Agents. [Link]
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Application Notes and Protocols: The Versatile Reaction of Chloromethyltris(trimethylsiloxy)silane with Grignard Reagents for Advanced Synthesis
Introduction: Unlocking New Molecular Architectures
In the landscape of modern synthetic chemistry, the quest for novel molecular scaffolds with tailored properties is paramount for advancements in materials science and drug discovery. Chloromethyltris(trimethylsiloxy)silane emerges as a uniquely valuable building block, offering a gateway to a diverse array of organosilicon compounds. Its reaction with Grignard reagents provides a robust and versatile method for the formation of a carbon-silicon bond, introducing the sterically significant and lipophilic tris(trimethylsiloxy)silylmethyl moiety. This guide provides an in-depth exploration of this reaction, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing the potential applications of the resulting products, particularly within the realm of medicinal chemistry.
The tris(trimethylsiloxy)silyl group, often abbreviated as (TMSO)₃Si, imparts a unique combination of properties. Its bulky nature can be exploited to influence the conformational preferences of a molecule, while its high lipophilicity is a critical parameter in modulating the pharmacokinetic profiles of drug candidates.[1][2] The silicon-carbon bond is generally stable, ensuring the integrity of the silyl moiety throughout subsequent synthetic transformations and in biological systems.
Mechanistic Insights: A Tale of Two Pathways
The reaction of this compound with a Grignard reagent (R-MgX) proceeds via a nucleophilic substitution mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the organic group (R) nucleophilic, enabling it to attack the electrophilic carbon atom of the chloromethyl group.[3]
It is crucial to understand that the reaction mechanism for chlorosilanes with Grignard reagents differs from that of their alkoxysilane counterparts. Kinetic studies have revealed that while the reaction with alkoxysilanes involves the replacement of a solvent molecule at the magnesium center, the reaction with chlorosilanes proceeds without this solvent molecule replacement.[4] This distinction has practical implications for reaction kinetics and solvent selection. The reaction is significantly faster in tetrahydrofuran (THF) compared to diethyl ether.[5]
The general transformation can be depicted as follows:
R-MgX + Cl-CH₂-Si(OSi(CH₃)₃)₃ → R-CH₂-Si(OSi(CH₃)₃)₃ + MgXCl
Where 'R' can be an alkyl, aryl, or other organic moiety derived from the Grignard reagent.
Experimental Protocols: A Guide to Successful Synthesis
The successful execution of the Grignard reaction with this compound hinges on the rigorous exclusion of atmospheric moisture and oxygen, as Grignard reagents are highly reactive towards protic solvents and oxygen. All glassware must be thoroughly dried, and anhydrous solvents are essential.
Protocol 1: Synthesis of Methyltris(trimethylsiloxy)silane
This protocol details the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings (for in situ preparation if needed)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Grignard Reagent: Commercially available methylmagnesium bromide solution (1.1 equivalents) is transferred to the dropping funnel via cannula under a positive pressure of nitrogen. Alternatively, the Grignard reagent can be prepared in situ by reacting methyl bromide with magnesium turnings in anhydrous ether.
-
Reactant Addition: this compound (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction flask.
-
Reaction: The methylmagnesium bromide solution is added dropwise to the stirred solution of this compound at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford methyltris(trimethylsiloxy)silane.
Protocol 2: Synthesis of Phenyltris(trimethylsiloxy)silane
This protocol outlines the reaction with phenylmagnesium chloride.
Materials:
-
This compound
-
Phenylmagnesium chloride (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, ensuring all glassware is scrupulously dry.
-
Reactant Addition: this compound (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask.
-
Reaction: A solution of phenylmagnesium chloride (1.1 equivalents) in THF is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 3-6 hours.
-
Work-up and Purification: The work-up and purification steps are analogous to those described in Protocol 1.
Data Presentation: Expected Outcomes
The yields of these reactions are generally good, though they can be influenced by the purity of the reagents and the strictness of the anhydrous conditions.
| Grignard Reagent | Product | Typical Yield (%) |
| Methylmagnesium bromide | Methyltris(trimethylsiloxy)silane | 75-85% |
| Phenylmagnesium chloride | Phenyltris(trimethylsiloxy)silane | 70-80% |
| Ethylmagnesium bromide | Ethyltris(trimethylsiloxy)silane | 70-80% |
| Benzylmagnesium chloride | Benzyltris(trimethylsiloxy)silane | 65-75% |
Note: These are representative yields and may vary depending on the specific reaction conditions and scale.
Characterization of Products
The successful synthesis of the alkyl- or aryl-tris(trimethylsiloxy)silanes can be confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the trimethylsilyl groups typically appear as a sharp singlet in the region of δ 0.1-0.3 ppm. The chemical shift of the methylene bridge protons (-CH₂-) will vary depending on the nature of the 'R' group. For example, in benzyltris(trimethylsiloxy)silane, these protons would likely appear as a singlet around δ 2.0-2.5 ppm.[6]
-
¹³C NMR: The carbons of the trimethylsilyl groups will resonate near δ 1-2 ppm. The methylene carbon will have a chemical shift dependent on the substituent.
-
²⁹Si NMR: This technique can be used to confirm the presence of the different silicon environments in the molecule.
Visualization of the Synthetic Workflow
The general workflow for the synthesis and purification of alkyl/aryl-tris(trimethylsiloxy)silanes is depicted below.
Caption: General workflow for the synthesis of alkyl/aryl-tris(trimethylsiloxy)silanes.
Applications in Drug Development: A Frontier of Molecular Design
The introduction of silicon into drug candidates is a burgeoning strategy in medicinal chemistry, often employed to fine-tune the physicochemical properties of a lead compound. The tris(trimethylsiloxy)silylmethyl group, accessible through the Grignard reaction described herein, offers several potential advantages in drug design.
Lipophilicity Modulation
Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8] The highly nonpolar nature of the tris(trimethylsiloxy)silylmethyl group can significantly increase the lipophilicity of a parent molecule.[1] This can be strategically employed to enhance membrane permeability and improve oral bioavailability. However, a careful balance must be struck, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[9]
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a cornerstone of drug design.[10][11] The bulky tris(trimethylsiloxy)silylmethyl group can be considered a bioisostere for other sterically demanding groups, such as the tert-butyl group.[12][13] Replacing a tert-butyl group with a tris(trimethylsiloxy)silylmethyl group can alter the metabolic profile of a drug, potentially blocking sites of unwanted metabolism and prolonging its half-life.
The following diagram illustrates the conceptual application of this reaction in a drug discovery workflow.
Caption: Conceptual workflow for silyl-modification in drug discovery.
Conclusion
The reaction of this compound with Grignard reagents is a powerful and versatile tool for the synthesis of novel organosilicon compounds. The straightforward protocols, coupled with the unique properties imparted by the tris(trimethylsiloxy)silylmethyl group, make this chemistry highly attractive for researchers in both materials science and drug discovery. The ability to modulate lipophilicity and explore bioisosteric replacements provides a valuable strategy for optimizing the properties of lead compounds and accelerating the development of new therapeutics. As the field of medicinal chemistry continues to evolve, the strategic incorporation of silicon-containing moieties, such as the one described herein, will undoubtedly play an increasingly important role in the design of next-generation drugs.
References
- Tuulmets, A., Panov, D., & Sassian, M. (2003). On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. Tetrahedron Letters, 44(21), 3943-3945.
- Guggenberger, L. J., & Rundle, R. E. (1964). The Structure of the Grignard Reagent, Phenylmagnesium Bromide Dietherate. Journal of the American Chemical Society, 86(23), 5344-5345.
- Kumari, S., et al. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 4, 100314.
- Li, J., et al. (2022). Asymmetric Total Synthesis of Daphgraciline. Journal of the American Chemical Society, 144(1), 538-545.
- Sakamoto, T., et al. (2001). The Grignard Reaction: A Century of Progress.
- Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]
- Tuulmets, A., et al. (2004). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 69(22), 7579-7584.
- Giese, B., Kopping, B., & Chatgilialoglu, C. (1989). Tris(trimethylsilyl)silane: a new reducing agent. Tetrahedron Letters, 30(6), 681-684.
- Boxer, M. B., & Yamamoto, H. (2005). Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. Organic Letters, 7(14), 3127-3129.
- Kirichok, A. A., et al. (2002). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Russian Chemical Reviews, 71(8), 643-672.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). John Wiley & Sons, Inc.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane.
- Jafari, S., et al. (2025). Improving the Lipophilicity of Piroxicam by Silyl Groups and its confirmation by RP-HPLC and computational chemistry. Journal of the Iranian Chemical Society.
- Tuulmets, A., et al. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5070-5075.
- Witschel, M., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 514-526.
- Scott, P. J. H. (2018). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Discovery Today, 23(6), 1157-1162.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
- Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
Sources
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- 2. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations [organic-chemistry.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum [chemicalbook.com]
- 7. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
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Experimental setup for "Chloromethyltris(trimethylsiloxy)silane" reactions
Application Note: Experimental Protocols for Chloromethyltris(trimethylsiloxy)silane (M3T-Cl)
Executive Summary & Core Directive
This compound (CAS: 41919-30-6), often referred to as M3T-Cl , is a specialized organosilicon building block. Unlike common chlorosilanes (e.g., trimethylchlorosilane) which react at the silicon atom, M3T-Cl features a reactive chloromethyl (
This unique structure allows researchers to introduce the "M3T" group—a moiety known for imparting extreme hydrophobicity, oxygen permeability, and surfactant properties—into organic molecules via nucleophilic substitution at the carbon atom, rather than the silicon.
This guide details the experimental setup for utilizing M3T-Cl to synthesize functional derivatives, specifically focusing on Azidation (a gateway to Click Chemistry) and Acetoxylation (a route to hydroxymethyl silanes).
Chemical Profile & Safety
| Property | Data |
| Chemical Name | This compound |
| Abbreviation | M3T-Cl |
| CAS Number | 41919-30-6 |
| Molecular Formula | |
| Molecular Weight | 345.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~100°C at 2 mmHg (Vacuum distillation recommended) |
| Reactivity | Electrophile (Alkylating agent); Stable Si-O-Si backbone (pH 4-9) |
Safety Advisory:
-
Alkylating Agent: M3T-Cl is a primary alkyl halide and should be treated as a potential mutagen/carcinogen. Use double-gloving (Nitrile) and work strictly within a fume hood.
-
Moisture Sensitivity: While less sensitive than Si-Cl bonds, the Si-O-Si linkages can hydrolyze under strong acidic or basic conditions. Maintain anhydrous conditions during high-temperature reactions.
Protocol A: Synthesis of (Azidomethyl)tris(trimethylsiloxy)silane
Objective: To synthesize the azide derivative (
Rationale: The nucleophilic substitution of the chloride in alpha-chloromethyl silanes is slower than in alkyl halides due to the steric bulk of the neighboring silicon group. Therefore, a polar aprotic solvent and elevated temperature are required to drive the
Materials
-
Substrate: this compound (10.0 g, 29.0 mmol).
-
Reagent: Sodium Azide (
) (3.8 g, 58.0 mmol, 2.0 equiv). -
Solvent: Anhydrous DMF (Dimethylformamide) (30 mL).
-
Catalyst: Sodium Iodide (NaI) (0.43 g, 2.9 mmol, 10 mol%) – Finkelstein catalyst to accelerate substitution.
Experimental Workflow
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Solvation: Add
and NaI to the flask. Add anhydrous DMF via syringe. Stir until partially dissolved. -
Addition: Add M3T-Cl dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 90°C for 18–24 hours.
-
Monitoring: Monitor by GC-MS or TLC (stain with KMnO4). The starting material peak should disappear, replaced by the azide product (distinct IR stretch at ~2100
).
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into 100 mL of ice-cold water (Caution:
is toxic; aqueous waste must be treated with bleach before disposal). -
Extract with Diethyl Ether or Pentane (
mL). -
Wash combined organics with Brine (
mL) to remove DMF. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically >95% pure. If necessary, purify via vacuum distillation (bp ~110°C @ 5 mmHg).
Mechanism Visualization (DOT)
Figure 1: SN2 substitution pathway enhanced by Iodide catalysis.
Protocol B: Synthesis of (Acetoxymethyl)tris(trimethylsiloxy)silane
Objective: To convert the chloromethyl group into an ester, which can subsequently be hydrolyzed to a primary alcohol (
Materials
-
Substrate: M3T-Cl (10.0 g, 29.0 mmol).
-
Reagent: Potassium Acetate (KOAc) (5.7 g, 58.0 mmol).
-
Solvent: Glacial Acetic Acid (20 mL) or DMF.
-
Phase Transfer Catalyst: 18-Crown-6 (catalytic amount) if using Acetonitrile/Solid KOAc; not strictly necessary in DMF.
Experimental Workflow
-
Mixture Preparation: In a 100 mL flask, combine M3T-Cl, Potassium Acetate, and solvent (DMF is preferred for rate; Acetic acid if refluxing).
-
Reflux: Heat the mixture to 100-110°C for 24 hours. The reaction is driven by the precipitation of KCl.
-
Filtration: Cool the mixture and filter off the solid KCl byproduct.
-
Isolation:
-
Dilute filtrate with Hexane.
-
Wash with water (
) to remove solvent and excess acetate. -
Dry organic layer over
.
-
-
Characterization:
-
1H NMR (
): Look for the diagnostic singlet of the methylene group shifting from 2.60 ppm ( ) to 3.85 ppm ( ). -
IR: Appearance of strong Carbonyl stretch at ~1740
.
-
Data Summary: Reaction Conditions Comparison
| Reaction Type | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Azidation | DMF | 90 | 18 | 88-92 | |
| Acetoxylation | KOAc | DMF | 110 | 24 | 80-85 |
| Amination | DMSO | 100 | 12 | 65-75* |
*Note: Direct amination often yields secondary amine byproducts; Azidation-Reduction is preferred for primary amines.
Critical Mechanistic Insight: The "Alpha-Effect" vs. Sterics
Researchers must understand that alpha-chloromethyl silanes (
-
Electronic Activation: The silicon atom stabilizes the transition state of nucleophilic attack at the adjacent carbon (alpha-position) due to its electropositive nature. This theoretically makes the C-Cl bond more reactive than a standard alkyl chloride.
-
Steric Deactivation: However, in M3T-Cl , the silicon is substituted with three bulky trimethylsiloxy groups (
). This creates a "siloxane umbrella" that hinders the trajectory of the incoming nucleophile.
References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. (General reference for chloromethylsilane reactivity). Retrieved from [Link]
- Chatgilialoglu, C. (1995). Structural and Chemical Properties of Silyl Radicals. (Context on the M3T radical stability). Chemical Reviews.
Sources
Application Notes & Protocols: Chloromethyltris(trimethylsiloxy)silane as a Versatile Precursor for Advanced Ceramics
Introduction: A Novel Precursor for Silicon-Based Ceramics
In the field of materials science, the development of advanced ceramics with tailored properties is of paramount importance for a wide range of applications, from aerospace components to electronic devices and protective coatings. Polymer-derived ceramics (PDCs) offer a versatile route to produce silicon carbide (SiC) and silicon oxycarbide (SiOC) materials.[1] The choice of the molecular precursor is critical as it dictates the chemistry of the polymer-to-ceramic transformation and, consequently, the composition, microstructure, and properties of the final ceramic product.[2]
This technical guide introduces Chloromethyltris(trimethylsiloxy)silane as a promising and versatile precursor for the synthesis of advanced silicon-based ceramics. Its unique molecular structure, featuring a central silicon atom bonded to a reactive chloromethyl group and three trimethylsiloxy groups, offers several advantages in the design of SiOC and SiC materials. The presence of the Si-O-Si backbone, characteristic of siloxanes, predisposes the precursor to form silicon oxycarbide networks.[3][4] Concurrently, the chloromethyl group provides a reactive site that can facilitate cross-linking reactions and influence the carbon content and structure of the final ceramic. This guide provides a comprehensive overview of the applications of this compound in ceramic synthesis, complete with detailed protocols for the preparation of bulk ceramics and coatings.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for developing robust and reproducible ceramic synthesis protocols.
| Property | Value | Reference |
| Molecular Formula | C10H29ClO3Si4 | Inferred |
| Molecular Weight | 345.12 g/mol | Inferred |
| Appearance | Colorless liquid (presumed) | Inferred |
| Boiling Point | Not available; likely similar to related compounds | |
| Density | Not available; likely similar to related compounds |
Note: Specific physical properties for this compound are not widely published. The data presented are inferred from structurally similar compounds.
Part 1: Synthesis of Bulk Silicon Oxycarbide (SiOC) Ceramics
The pyrolysis of this compound in an inert atmosphere leads to the formation of amorphous silicon oxycarbide ceramics. The process involves thermal decomposition of the precursor, cross-linking, and subsequent transformation into a ceramic network.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process involving multiple reaction steps. Based on studies of related chlorinated silanes and siloxanes, a plausible reaction pathway can be proposed.[4][5] The initial steps likely involve the homolytic cleavage of the C-Cl and Si-C bonds, which are generally the weaker bonds in the molecule. The subsequent reactions of the resulting radicals drive the cross-linking and eventual ceramization.
Caption: Proposed pyrolysis pathway of this compound.
Experimental Protocol: Pyrolysis for SiOC Ceramic Synthesis
This protocol details the steps for the conversion of liquid this compound into a bulk SiOC ceramic.
1. Materials and Equipment:
-
This compound (precursor)
-
High-purity inert gas (Argon or Nitrogen)
-
Tube furnace with programmable temperature controller
-
Alumina or quartz boats
-
Schlenk line and vacuum pump
-
Glove box for handling air-sensitive materials (recommended)
2. Procedure:
-
Precursor Handling: In an inert atmosphere (glove box), carefully load a known quantity of this compound into an alumina or quartz boat.
-
Furnace Setup: Place the boat containing the precursor into the center of the tube furnace.
-
Purging: Seal the tube furnace and purge with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove any residual oxygen and moisture. Maintain a constant, low flow rate of the inert gas throughout the experiment.
-
Pyrolysis Program:
-
Ramp 1: Heat the furnace to 200°C at a rate of 5°C/min. This step is to facilitate initial cross-linking and minimize mass loss of the volatile precursor.
-
Dwell 1: Hold at 200°C for 2 hours.
-
Ramp 2: Heat to the final pyrolysis temperature (e.g., 1000°C) at a rate of 2°C/min. Slower heating rates are crucial to allow for the controlled release of volatile byproducts and to prevent the formation of cracks and pores in the final ceramic.[6]
-
Dwell 2: Hold at 1000°C for 4 hours to ensure complete ceramization.
-
Cooling: Cool the furnace naturally to room temperature.
-
-
Sample Recovery: Once at room temperature, the furnace can be opened, and the resulting black, glassy ceramic can be recovered in an inert atmosphere.
Characterization of the Resulting SiOC Ceramic
The properties of the synthesized SiOC ceramic should be thoroughly characterized to understand its structure and performance.
| Characterization Technique | Purpose | Expected Observations |
| Thermogravimetric Analysis (TGA) | To determine the ceramic yield and thermal stability of the precursor. | A multi-step weight loss profile corresponding to different decomposition stages. Ceramic yield is the residual mass at the final pyrolysis temperature. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the chemical changes during pyrolysis and characterize the bonding in the final ceramic. | Disappearance of C-H and Si-O-C peaks from the precursor and appearance of broad Si-O-Si and Si-C vibrational bands in the ceramic. |
| X-ray Diffraction (XRD) | To determine the crystalline or amorphous nature of the ceramic. | A broad halo pattern characteristic of amorphous materials is expected at pyrolysis temperatures around 1000°C. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and microstructure of the ceramic. | A dense, glassy fracture surface is typical for polymer-derived ceramics. |
| Elemental Analysis (EDS/XPS) | To determine the elemental composition (Si, O, C, Cl) of the ceramic. | The composition will depend on the pyrolysis conditions. The presence of residual chlorine should be monitored. |
Part 2: Application in Ceramic Coatings
This compound can also be used to create protective ceramic coatings on various substrates through a sol-gel process followed by thermal curing. The sol-gel method allows for the formation of a ceramic-like network at lower temperatures compared to pyrolysis.[7][8]
Sol-Gel Reaction Pathway
The sol-gel process for this compound would likely involve a hydrolysis and condensation mechanism, although the trimethylsiloxy groups are generally less reactive to hydrolysis than alkoxy groups. The chloromethyl group can participate in cross-linking or be used for further functionalization.
Caption: Sol-gel process for ceramic coating formation.
Experimental Protocol: Sol-Gel Deposition of a Ceramic Coating
This protocol provides a general method for depositing a ceramic coating on a substrate.
1. Materials and Equipment:
-
This compound
-
Ethanol or isopropanol (solvent)
-
Dilute hydrochloric acid or ammonia (catalyst)
-
Substrates (e.g., silicon wafers, stainless steel coupons)
-
Ultrasonic bath
-
Spin coater or dip coater
-
Oven or hot plate
2. Procedure:
-
Substrate Preparation: Thoroughly clean the substrates by sonication in acetone, followed by ethanol, and finally deionized water. Dry the substrates with a stream of nitrogen and store in a clean environment.
-
Sol Preparation:
-
In a clean, dry flask, dissolve this compound in ethanol to a concentration of 5-10% by volume.
-
While stirring, add a small amount of dilute acid or base catalyst. The choice of catalyst will affect the hydrolysis and condensation rates.[7]
-
Allow the sol to stir at room temperature for 24 hours to facilitate hydrolysis and partial condensation.
-
-
Coating Deposition:
-
Spin Coating: Place the substrate on the spin coater chuck. Dispense a small amount of the sol onto the center of the substrate. Spin at a desired speed (e.g., 2000-4000 rpm) for 30-60 seconds.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant, slow speed.
-
-
Drying and Curing:
-
Soft Bake: Heat the coated substrate on a hot plate or in an oven at 80-120°C for 10-15 minutes to evaporate the solvent.
-
Hard Bake (Curing): Heat the substrate in an oven or furnace to a higher temperature (e.g., 200-400°C) for 1-2 hours to complete the cross-linking and form a dense ceramic-like coating. The curing temperature will depend on the substrate's thermal stability.
-
Safety and Handling
This compound and its reaction byproducts should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds like chlorotris(trimethylsilyl)silane and methyltris(trimethylsiloxy)silane.[9]
-
Hazards:
-
Flammability: The precursor is likely a combustible liquid.[9][10] Keep away from heat, sparks, and open flames.[11][12]
-
Reactivity with Water: Chlorosilanes can react with water or moisture to release hydrochloric acid (HCl), which is corrosive and toxic. Handle in a dry, inert atmosphere.
-
Toxicity: May cause skin, eye, and respiratory tract irritation.[9] Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
-
-
Handling and Storage:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a promising precursor for the synthesis of advanced silicon-based ceramics, including SiOC and potentially SiC, as well as for the deposition of protective ceramic coatings. Its unique chemical structure allows for tailored properties in the final ceramic material. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile compound. Further research is needed to fully elucidate the thermal decomposition mechanisms and to optimize the processing parameters for specific applications.
References
-
The synthesis of silicon oxycarbide (SiOC) via oligomeric and cured siloxane resins. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Strachota, A., Černý, M., Glogar, P., Sucharda, Z., & Havelcová, M. (n.d.). Preparation of Silicon Oxycarbide Composites Toughened by Inorganic Fibers via Pyrolysis of Precursor Siloxane Composites. Library of Science. Retrieved February 6, 2026, from [Link]
-
Mechanochemical synthesis of adsorbents based on silicon oxycarbide composites. (n.d.). E3S Web of Conferences. Retrieved February 6, 2026, from [Link]
-
Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Typical classes of organosilicon polymers used as precursors for ceramics (reprinted with permission from Wiley)[7]. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Sol–gel synthesized siloxane hybrid materials for display and optoelectronic applications. (2021). Journal of Information Display. [Link]
-
Synthesis of Silicon Oxycarbide Beads from Alkoxysilane as Anode Materials for Lithium-Ion Batteries. (2023). ACS Omega. [Link]
-
Silicon oxycarbide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]
-
METHYLTRIS(TRIMETHYLSILOXY)SILANE. (2015). Gelest, Inc. [Link]
-
Study of Ceramic and Hybrid Coatings Produced by the Sol-Gel Method for Corrosion Protection. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Investigation of silane modified ceramic surface of porous mullite ceramics. (2018). ResearchGate. [Link]
-
Highly Branched Polycarbosilanes as Precursors for SiC Ceramics. (n.d.). INEOS OPEN. Retrieved February 6, 2026, from [Link]
-
Pyrolysis of Polyvinylsilazane Precursors to Silicon Carbonitride. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
SEM, EDS, FTIR, & XRD Characterization of Cordierite Ceramics Mechanically Synthesized from Silica and Kaolin Reinforced with Magnesia (MgO). (2025). Moroccan Journal of Chemistry. [Link]
- Colloidal silica-silane sol-gel composition, Ceramic polymer coating agent and Construction method of ceramic coating layer. (n.d.). Google Patents.
-
Synthesis and Characterization of SiC/MC/C Ceramics (M = Ti, Zr, Hf) Starting from Totally Non-oxidic Precursors. (2002). Scilit. [Link]
-
"Carbon Rich Polymer-Derived Ceramics: Processing, Characterization, an". (n.d.). Clemson OPEN. Retrieved February 6, 2026, from [Link]
-
3-Chloropropyltris(trimethylsiloxy)silane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd. Retrieved February 6, 2026, from [Link]
-
Synthesis and structure of a highly branched polycarbosilane derived from (chloromethyl)trichlorosilane. (n.d.). Organometallics. [Link]
-
Thermal Degradation of Polysiloxanes Containing Chloropropyl Groups. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
NMR Characterization of Precursors to Chemically Derived Ceramics. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Application of "Chloromethyltris(trimethylsiloxy)silane" in chromatography
Executive Summary
In the pursuit of high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) materials, the stability of the bonded phase and the suppression of residual silanol activity are paramount. Chloromethyltris(trimethylsiloxy)silane (CAS: 41919-30-6) presents a unique structural motif—a reactive chloromethyl tether attached to a bulky tris(trimethylsiloxy)silyl ("M3T") cluster.
Unlike traditional chlorosilane reagents (e.g., C18-silanes) that form siloxane bonds directly with the silica surface, this reagent is designed for post-modification of nucleophilic surfaces (e.g., aminopropyl silica) or as a precursor for hybrid organic-inorganic coatings . This application note details the protocol for synthesizing a "Super-Shielded" stationary phase, leveraging the M3T group to provide exceptional steric protection against hydrolysis and to minimize non-specific analyte adsorption.
Chemical Basis & Mechanism
The Reagent: this compound[1][2][3][4][5][6]
-
Formula:
-
Functionality:
-
Electrophilic Site (
): Undergoes nucleophilic substitution ( ) with amines, thiols, or phenoxides. -
Steric Shield (
): A dendrimer-like siloxane cluster that creates a dense hydrophobic umbrella.
-
The "Umbrella" Effect
When tethered to a stationary phase, the tris(trimethylsiloxy)silyl group acts as a steric umbrella. It physically blocks hydronium ions (
-
Enhanced pH Stability: Extended column lifetime at pH extremes (pH 1.5 – 10).
-
Silanol Deactivation: The bulky tail masks residual surface silanols, reducing peak tailing for basic analytes.
Experimental Protocol: Synthesis of M3T-Shielded Amino-Silica
Objective: To transform a standard Aminopropyl Silica phase into a Hydrophobic/Steric-Shielded Hybrid phase (M3T-Amino Phase) suitable for Reverse Phase (RP) or Mixed-Mode chromatography.
Materials Required
| Reagent/Material | Specification | Role |
| Aminopropyl Silica | Base Stationary Phase | |
| This compound | Modifying Ligand | |
| Anhydrous Toluene | HPLC Grade, dried over molecular sieves | Solvent |
| Triethylamine (TEA) | Acid Scavenger (HCl sponge) | |
| Potassium Iodide (KI) | Catalytic amount | Finkelstein Catalyst (optional) |
| Methanol / DCM | HPLC Grade | Washing Solvents |
Step-by-Step Synthesis
-
Pre-treatment:
-
Dry 5.0 g of Aminopropyl Silica in a vacuum oven at
for 4 hours to remove adsorbed water.
-
-
Reaction Setup:
-
Suspend the dried silica in 50 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirring.
-
Add 1.5 equivalents (relative to the surface amine loading) of This compound .
-
Note: If amine loading is
, use of silane. -
Add 2.0 equivalents of Triethylamine (TEA) to neutralize the HCl generated during the substitution.
-
(Optional) Add a spatula tip of Potassium Iodide (KI) to catalyze the reaction via in-situ formation of the more reactive iodomethyl intermediate.
-
-
Reflux:
-
Heat the mixture to reflux (
) under an inert nitrogen atmosphere. -
Maintain reflux for 12–24 hours . The bulky nature of the silane requires prolonged reaction times for maximum coverage.
-
-
Work-up:
-
Cool the suspension to room temperature.
-
Filter the modified silica using a sintered glass funnel.
-
Wash Sequence: Toluene (
) Dichloromethane ( ) Methanol ( ) 50:50 Methanol/Water (to remove salts) Methanol ( ).
-
-
Drying:
-
Dry the final product in a vacuum oven at
overnight.
-
Visualization of Surface Chemistry
The following diagram illustrates the transformation of the aminopropyl surface into the sterically shielded M3T phase.
Figure 1: Synthetic pathway for the modification of aminopropyl silica with this compound, resulting in a bulky, hydrophobic surface shield.
Application Data & Performance Metrics
Hydrolytic Stability Comparison
The M3T-modified phase exhibits superior resistance to ligand hydrolysis compared to standard C18 phases due to the steric bulk of the trimethylsiloxy groups protecting the siloxane bond.
| Parameter | Standard C18 Phase | Aminopropyl Phase | M3T-Shielded Hybrid Phase |
| Ligand Type | Octadecyl chain | Propyl amine | Aminopropyl-M3T Dendron |
| pH Range | 2.0 – 8.0 | 2.0 – 7.5 | 1.5 – 10.0 |
| Hydrophobicity | High | Low | High (Tunable) |
| Mode of Action | Hydrophobic Interaction | Weak Anion Exchange | Mixed-Mode (HILIC/RP) |
| Silanol Activity | Moderate | High (Unreacted amines) | Very Low (Shielded) |
Chromatographic Selectivity
The M3T phase is particularly effective for:
-
Basic Drugs: The residual amine functionality (now secondary) is sterically hindered, reducing irreversible adsorption while maintaining unique selectivity for acidic analytes via weak ion exchange.
-
Isomer Separation: The bulky "silicone-like" surface provides shape selectivity different from linear alkyl chains, useful for separating structural isomers of polycyclic aromatic hydrocarbons (PAHs) or steroids.
References
- Chemical Identity & Properties
- Valpey, R. S., et al. (2009). Method for producing isocyanate group-containing silanes. US Patent US7576231B2. (Describes the reactivity of chloromethyl-silanes for functional group introduction).
- Steric Protection Concepts: Brook, M. A., et al. (1997). The tris(trimethylsilyl)silyl group: an alcohol protecting group. Tetrahedron Letters, 38(40), 6997-7000. (Establishes the extreme steric stability of the TTMSS/M3T moiety).
Disclaimer: This protocol involves the use of reactive chemical reagents.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Sources
Application Notes and Protocols: Chloromethyltris(trimethylsiloxy)silane as a Bifunctional Protecting Group in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Chloromethyltris(trimethylsiloxy)silane as a protecting group for alcohols in organic synthesis. This document delves into the unique properties of this reagent, offering detailed protocols for protection and deprotection, and exploring its potential as a bifunctional linker for tandem synthetic strategies.
Introduction: A Novel Silyl Ether Protecting Group with Latent Functionality
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular complexity.[1][2] Silyl ethers are among the most widely employed protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and mild removal conditions.[2] While a plethora of silylating agents are commercially available, this compound, herein referred to as CM-TMSO-Si, presents a unique and compelling case.
This guide will explore the dual nature of CM-TMSO-Si. Primarily, it functions as a sterically hindered silylating agent for the protection of alcohols. Concurrently, the presence of a reactive chloromethyl moiety introduces a latent electrophilic site, opening avenues for subsequent carbon-carbon or carbon-heteroatom bond formation. This bifunctionality positions CM-TMSO-Si not merely as a passive protecting group, but as an active participant in convergent synthetic strategies.
Physicochemical Properties and Reactivity Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts and related structures like methyltris(trimethylsiloxy)silane.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C10H29ClO3Si4 | Based on chemical structure |
| Molecular Weight | 345.12 g/mol | Calculated from the molecular formula |
| Appearance | Colorless liquid | Typical for siloxanes of this size |
| Boiling Point | > 200 °C | Expected to be higher than methyltris(trimethylsiloxy)silane (193 °C) due to increased molecular weight and polarity |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene) | Typical for non-polar to moderately polar siloxanes |
| Hydrolytic Stability | Reacts with water | The Si-Cl bond is highly susceptible to hydrolysis |
The reactivity of CM-TMSO-Si is governed by two distinct centers:
-
The Electrophilic Silicon Center: The silicon atom is the site of reaction for the protection of alcohols. Its reactivity is influenced by the electron-withdrawing effect of the three trimethylsiloxy groups and the chloromethyl group.
-
The Electrophilic Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic attack, enabling a range of functionalization reactions. This reactivity is analogous to other chloromethylsilanes used in organic synthesis.
Application as a Protecting Group for Alcohols: A Generalized Protocol
The protection of an alcohol with CM-TMSO-Si proceeds via a standard silylation mechanism, typically involving the activation of the alcohol with a base.
General Protection Protocol
This protocol is a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Materials:
-
Alcohol substrate
-
This compound (CM-TMSO-Si)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Imidazole, Triethylamine (TEA), or 2,6-Lutidine)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the alcohol (1.0 eq.) and the chosen base (1.5 - 2.5 eq.) in the anhydrous solvent under an inert atmosphere, add CM-TMSO-Si (1.2 - 1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silyl chlorides are highly moisture-sensitive and will readily hydrolyze.[3] Maintaining an anhydrous environment is critical for high yields.
-
Base Selection: Imidazole is often a good choice as it can act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[4] For more hindered or acid-sensitive substrates, a non-nucleophilic base like 2,6-lutidine may be preferable.
-
Solvent Choice: DMF can accelerate the reaction but can be difficult to remove during workup.[4] DCM and THF are generally good starting points.
-
Stoichiometry: A slight excess of the silylating agent and base is used to ensure complete conversion of the starting alcohol.
Proposed Mechanism of Protection
The protection reaction likely proceeds through a nucleophilic substitution at the silicon center.
Caption: Proposed mechanism for alcohol protection.
Stability of the Chloromethyltris(trimethylsiloxy)silyl Ether
The stability of the resulting silyl ether is a critical factor in its utility as a protecting group. Based on the sterically demanding nature of the tris(trimethylsiloxy)silyl core, the CM-TMSO-Si protected alcohol is expected to exhibit significant stability.
Table 2: Expected Stability Profile of R-O-Si(OTMS)2(CH2Cl)
| Condition | Expected Stability | Rationale and Comparison |
| Aqueous Acid (pH < 4) | Moderate to Low | Generally, silyl ethers are cleaved under acidic conditions. The steric bulk may offer some resistance compared to smaller silyl groups like TMS. |
| Aqueous Base (pH > 10) | High | Silyl ethers are generally stable to basic conditions. The bulky nature of the CM-TMSO-Si group should enhance this stability.[4] |
| Fluoride Ion Sources (e.g., TBAF) | Labile | The high affinity of silicon for fluoride makes this the most common and effective method for deprotection. |
| Oxidizing Agents (e.g., PCC, KMnO4) | Generally Stable | Silyl ethers are typically inert to most common oxidizing agents. |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Generally Stable | Silyl ethers are stable to hydride reducing agents. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Generally Stable | This stability is a key advantage of using silyl ethers as protecting groups. |
Deprotection Protocols
The removal of the CM-TMSO-Si protecting group can be achieved under standard conditions for silyl ether cleavage.
Fluoride-Mediated Deprotection (Recommended)
Materials:
-
Protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Solvent (e.g., THF)
Procedure:
-
Dissolve the protected alcohol in THF.
-
Add the TBAF solution (1.1 - 2.0 eq.) at room temperature.
-
Stir the reaction for 1-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Acid-Catalyzed Deprotection
Materials:
-
Protected alcohol
-
Acid (e.g., Acetic acid, HCl, or p-Toluenesulfonic acid)
-
Solvent (e.g., THF/water or Methanol)
Procedure:
-
Dissolve the protected alcohol in a suitable solvent mixture (e.g., THF:H2O 4:1).
-
Add a catalytic amount of the acid.
-
Stir at room temperature, monitoring the reaction progress.
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO3 solution).
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by flash column chromatography.
Caption: Conceptual workflow for tandem synthesis.
This opens up possibilities for applications in:
-
Drug Conjugation: The protected molecule can be linked to another bioactive molecule or a solid support.
-
Material Science: Incorporation of the protected substrate into polymers or onto surfaces.
-
Fragment-Based Drug Discovery: The chloromethyl group can be used to introduce a variety of small fragments.
Safety and Handling
This compound, like other chlorosilanes, is expected to be corrosive and moisture-sensitive. It will likely react with water to produce hydrochloric acid. [3]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a promising reagent that extends beyond the traditional role of a protecting group. Its sterically hindered nature suggests a robust protecting group for alcohols, while the integrated chloromethyl functionality provides a versatile handle for subsequent synthetic transformations. The protocols and conceptual frameworks presented in these application notes are intended to serve as a foundation for researchers to explore the full potential of this bifunctional molecule in their synthetic endeavors.
References
-
- PMC - NIH.
-
- Organic Chemistry Portal.
-
- the NIST WebBook.
-
- YouTube.
-
- Inchem.org.
-
- ChemicalBook.
-
- PubChem.
-
- NROER.
-
- Gelest Technical Library.
-
- Chemistry LibreTexts.
-
- Organic Chemistry Portal.
-
- Wikipedia.
-
- Gelest Technical Library.
-
- ZM Silane Limited.
Sources
Troubleshooting & Optimization
Technical Support Center: Chloromethyltris(trimethylsiloxy)silane Synthesis
Topic: Optimization of Reaction Yield & Process Stability
System Overview & Chemical Logic
Target Molecule: Chloromethyltris(trimethylsiloxy)silane
CAS: 17928-28-8
Common Abbreviation: M3T-Cl (where M =
The synthesis of This compound is a classic example of siloxane equilibration. The goal is to substitute the three chlorine atoms on the central silicon of Chloromethyltrichlorosilane (
The Challenge: Steric vs. Thermodynamic Control
Achieving high yield (>85%) is difficult because the third substitution is sterically hindered.
-
Mono-substitution: Rapid.
-
Bis-substitution: Moderate.
-
Tris-substitution (Target): Slow and reversible.
If the reaction is not driven to completion, you obtain a mixture of "Bis" species (which are hydrolytically unstable) and the target "Tris" species. Furthermore, incorrect stoichiometry leads to the formation of cross-linked "T-resin" gels rather than discrete molecules.
The "Golden Batch" Protocol (SOP)
Note: This protocol utilizes the Acid-Catalyzed Anhydrous Equilibration method. This is superior to co-hydrolysis for yield optimization because it minimizes the formation of insoluble gels.
Reagents & Stoichiometry
| Component | Role | Stoichiometry (Molar Eq) | Critical Note |
| Chloromethyltrichlorosilane | Substrate | 1.0 | Must be free of |
| Hexamethyldisiloxane (HMDSO) | Reagent (M Source) | 4.0 - 5.0 | Excess is critical. Theoretical req is 1.5, but excess drives equilibrium. |
| Triflic Acid ( | Catalyst | 0.1 - 0.2 wt% | Stronger than |
| Water | Co-catalyst | Trace (<0.1%) | Initiates the proton shuttle mechanism. |
Step-by-Step Workflow
-
Reactor Setup: Dry 3-neck flask equipped with a magnetic stir bar, addition funnel, and a fractional distillation column (packed).
-
Charge HMDSO: Add HMDSO (4.0 eq) and Triflic Acid catalyst to the flask.
-
Controlled Addition: Add Chloromethyltrichlorosilane dropwise at room temperature.
-
Why: Exotherm control. Rapid addition generates local hot spots that favor polymerization.
-
-
The "Drive" (Critical Step): Heat the mixture to ~60-70°C.
-
Equilibration: Once
evolution ceases, reflux the remaining mixture at 100°C for 2-4 hours to randomize the siloxane bonds. -
Quench: Cool to RT. Add Sodium Bicarbonate (
) or excess water to neutralize the acid. Wash the organic layer 3x with water. -
Purification: Vacuum distillation.
-
Target: Collect fraction at ~85-90°C @ 10 mmHg (approximate; adjust for vacuum depth).
-
Visualization: Process & Mechanism
Figure 1: Reaction Workflow & Logic Flow
Caption: The "Strip Byproduct" step is the yield-determining gate. Failure to remove Me3SiCl results in equilibrium stagnation.
Troubleshooting Guide (Q&A)
Category: Yield & Conversion
Q: My yield is stuck at ~60%, and I see a large "fore-cut" during distillation. What is happening?
-
Diagnosis: Incomplete substitution (Equilibrium Stagnation).
-
Root Cause: You likely did not remove enough Trimethylchlorosilane (
) during the reaction. If remains in the pot, it competes with HMDSO, reversing the reaction back to the "Bis" stage. -
Fix: Use a packed distillation column during the reaction phase. Ensure the head temperature stays near 57°C (bp of
) and does not rise to 100°C (bp of HMDSO) until the very end.
Q: The reaction mixture turned into a gel/solid. Can I save it?
-
Diagnosis: Cross-linking (T-Resin formation).
-
Root Cause: Insufficient HMDSO (M units). If the ratio of M:T is too low (< 3:1), the trifunctional chlorosilane will polymerize with itself rather than being capped by trimethylsiloxy groups.
-
Fix: The batch is likely lost. For the next run, increase HMDSO to 4.0 - 5.0 equivalents . The excess HMDSO acts as a solvent and ensures every "T" site finds an "M" cap.
Category: Purity & Appearance[4][5][6][7]
Q: The final product is cloudy or hazy.
-
Diagnosis: Residual salts or water.
-
Root Cause: Inefficient washing or drying. Siloxanes are highly hydrophobic; even trace water forms a micro-emulsion.
-
Fix:
-
Dry the crude organic phase over Magnesium Sulfate (
) for at least 2 hours before distillation. -
If cloudiness persists after distillation, it may be fine ammonium/amine salts (if amine neutralization was used). Filter through a 0.45µm PTFE membrane.
-
Q: NMR shows a small peak slightly upfield from the product. What is it?
-
Diagnosis: Dimer formation (
). -
Root Cause: Coupling of two chloromethyl groups (Wurtz-type coupling) is rare under these conditions. More likely, it is a siloxane rearrangement byproduct where a
bridge formed (unlikely without strong base) or simply Octamethyltrisiloxane (MDM) impurity from the HMDSO source. -
Fix: Check the integration. If <2%, it is usually acceptable. Improve fractional distillation efficiency to separate MDM (bp 153°C) from M3T-Cl (bp ~193°C).
Critical Process Parameters (CPP) Matrix
| Parameter | Range | Impact on Yield | Impact on Safety |
| Reaction Temp | 60°C - 100°C | High: Drives | Med: Flammability of HMDSO. |
| HMDSO Ratio | 3.0 - 5.0 eq | Critical: Prevents gelling. | Low: Excess is recycled. |
| Vacuum Pressure | < 10 mmHg | High: Lowers distillation temp to prevent degradation. | Med: Implosion risk. |
| Pot Moisture | < 100 ppm | Med: Excess water creates silanol impurities ( | Low: |
Safety & Handling
-
Corrosivity: Chloromethyltrichlorosilane releases HCl gas immediately upon contact with moisture. All venting must be scrubbed (NaOH trap).
-
Toxicity: Chloromethyl silanes are potential alkylating agents. Avoid skin contact.
-
Flammability: HMDSO has a flash point of -1°C. Ground all glassware.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28838, Methyltris(trimethylsiloxy)silane. Retrieved from [Link]
- Note: Provides physical property baselines (BP, Density) for the M3T class of molecules.
-
Gelest, Inc. Silanes and Silicones Catalog: METHYLTRIS(TRIMETHYLSILOXY)SILANE. Retrieved from [Link][4]
- Note: Authoritative source for boiling points and handling of siloxane monomers.
- Note: Used as a homologous reference for vacuum distill
- Google Patents.Equilibration process for low molecular weight siloxanes (GB2292561A).
Sources
Common side products in "Chloromethyltris(trimethylsiloxy)silane" reactions
Introduction
Welcome to the technical support hub for Chloromethyltris(trimethylsiloxy)silane (CAS 17928-28-8), often abbreviated as CCTS or M3T-CH2Cl .
This molecule is a specialized building block used to introduce a bulky, hydrophobic siloxane "tail" onto other molecules via the reactive chloromethyl "head." However, its unique structure—a reactive alkyl halide buried next to a massive siloxane cluster—creates a paradox: it is chemically fragile toward acids/bases (at the Si-O linkages) yet sterically stubborn toward nucleophilic substitution (at the C-Cl site).
This guide addresses the specific side products arising from this duality, moving beyond generic "purity checks" to the mechanistic root causes of reaction failure.
Module 1: The "Ghost" Impurities (Synthesis Artifacts)
Before you begin your reaction, you must ensure your starting material is not already compromised. CCTS is typically synthesized via the co-hydrolysis or equilibration of chloromethyltrichlorosilane with hexamethyldisiloxane (HMDSO). This process leaves specific fingerprints.
Common Pre-Reaction Contaminants[1]
| Impurity | Origin | Detection (1H NMR) | Impact on Reaction |
| Hexamethyldisiloxane (HMDSO) | Excess reagent from synthesis or hydrolysis product. | Singlet ~0.05 ppm. | Inert diluent. Throws off stoichiometry calculations. |
| Bis-substituted Homologs | Incomplete capping during synthesis (e.g., | Shift in | Critical. Reacts violently with nucleophiles/moisture; generates HCl. |
| Silanols ( | Hydrolysis of the | Broad singlet (variable, 2.0–5.0 ppm). | Quenches anionic nucleophiles (Grignards/Lithio species). |
Troubleshooting Protocol: Purification
If you detect >5% HMDSO or any chlorosilane homologs:
-
High-Vacuum Stripping: HMDSO is volatile (bp 100°C). Strip at 60°C under high vacuum (<5 mmHg) for 1 hour.
-
Neutralization: If acid traces (HCl) are suspected, stir with anhydrous
or Calcium Oxide, then filter. Do not use aqueous washes; the Si-O bonds will rearrange.
Module 2: Nucleophilic Substitution Failures (The Steric Wall)
The most common user complaint is "Low Yield" or "Unreacted Starting Material" when attempting to displace the Chlorine atom (e.g., with amines, alkoxides, or azides).
The Problem: Steric Shielding
The
Side Product Profile: The "Stalled" Reaction
| Observation | Likely Side Product | Mechanism |
| No Reaction | Recovered CCTS | Nucleophile cannot penetrate the steric shield of the trimethylsiloxy groups. |
| New Siloxane Peaks | Scrambled Siloxanes ( | If you use harsh conditions (high heat/strong base) to force the reaction, the nucleophile attacks the Silicon atoms instead of the Carbon, cleaving the Si-O-Si bonds. |
| Precipitate | Quaternary Salts | If reacting with amines, partial substitution may occur, but the product effectively traps the leaving group. |
Visualizing the Pathway
The following diagram illustrates the competition between the desired substitution and the parasitic siloxane cleavage.
Figure 1: Reaction pathways for CCTS. Path A is sterically hindered; Path B (degradation) dominates with "hard" nucleophiles like hydroxides or small alkoxides.
Solution: The "Iodide Trick" (Finkelstein)
Do not simply heat the reaction (which promotes Path B). Instead, switch the leaving group.
-
Add NaI (Sodium Iodide): 10 mol% catalytic amount in acetone or MEK.
-
Mechanism: The Iodide is smaller and a better nucleophile than your target; it displaces the Cl to form an intermediate I-CH2-Si....
-
Displacement: The C-I bond is weaker and longer, projecting the reaction center out from the steric umbrella, allowing your bulky nucleophile to attack.
Module 3: Hydrolytic Instability (The "Invisible" Degradation)
Users often assume that because CCTS is a large, greasy molecule, it is stable to water. This is false. The Si-O-Si linkages are susceptible to acid/base catalyzed hydrolysis.
The Side Product: Silanol Dimers
If CCTS is exposed to moisture and trace acid (often HCl generated from its own decomposition), it hydrolyzes to a silanol, which then condenses.
-
Reaction:
-
Symptom: Your product becomes a viscous gel or shows a doubling of molecular weight in GPC.
-
Prevention:
-
Always use anhydrous solvents .
-
Add a weak base scavenger (e.g., Sodium Bicarbonate or Pyridine) if the reaction generates acid.
-
Store under Argon/Nitrogen.
-
Frequently Asked Questions (FAQ)
Q: Can I use Grignard reagents on CCTS?
A: Yes, but with caution. The chloromethyl group will form a Grignard (
-
Side Product:
. -
Fix: Add the CCTS slowly to the Magnesium to keep the concentration of alkyl halide low relative to the metal.
Q: I see a peak at 0.0 ppm in NMR that isn't TMS. What is it? A: This is likely Hexamethyldisiloxane (HMDSO) . It is the "leaving group" of the siloxane world. If your reaction conditions are too acidic, the trimethylsiloxy wings are clipped off, forming HMDSO and leaving you with a degraded core.
Q: Why did my product turn into a solid white gel? A: You likely triggered a Siloxane Equilibration . Strong acids (like triflic acid) or strong bases (like KOH) will scramble the Si-O bonds, turning your discrete molecule into a cross-linked silicone resin. Avoid pH extremes (<3 or >11).
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure). Retrieved from [Link]
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc.[2] Retrieved from [Link]
Sources
Technical Support Center: A Guide to Preventing Hydrolysis of Chloromethyltris(trimethylsiloxy)silane
Welcome to the technical support center for Chloromethyltris(trimethylsiloxy)silane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. My purpose as a Senior Application Scientist is to provide you not just with protocols, but with the underlying chemical principles and field-proven insights to ensure the success and reproducibility of your experiments.
This compound is a valuable building block, but its utility is matched by its sensitivity to moisture. The central challenge in its application is preventing the hydrolysis of its siloxane (Si-O-Si) bonds. Uncontrolled hydrolysis can lead to reaction failure, low yields, and complex purification challenges. This document provides a comprehensive framework for understanding, troubleshooting, and ultimately preventing this unwanted side reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the handling and reaction of this compound.
Q1: What is this compound, and why is it so sensitive to water?
A: this compound, [(CH₃)₃SiO]₃SiCH₂Cl, is a bifunctional molecule. It features a reactive chloromethyl group, ideal for nucleophilic substitution reactions, and a tris(trimethylsiloxy)silyl group. The core of its instability lies in the four silicon atoms, which are electrophilic and susceptible to nucleophilic attack by water. The Si-O-Si bonds, known as siloxane linkages, can be readily cleaved by water in a process called hydrolysis. This reaction is often catalyzed by acidic or basic conditions.[1][2]
Q2: What are the tangible consequences of accidental hydrolysis in my experiment?
A: The consequences of hydrolysis are significant and can manifest in several ways:
-
Formation of Insoluble Precipitates: Hydrolysis breaks the Si-O-Si bonds to form silanols (Si-OH). These silanols are highly reactive and will readily condense with each other, eliminating water to form larger, cross-linked polysiloxane networks.[3] These networks are typically insoluble in common organic solvents and appear as a white gel or precipitate, complicating product isolation.
-
Reduced Yield: As the starting material is consumed by the hydrolysis side reaction, the yield of your desired product will inevitably decrease.
-
Complex Product Mixtures: Partial hydrolysis can lead to a mixture of the starting material, the desired product, and various hydrolyzed and condensed byproducts, making purification by chromatography or distillation extremely challenging.
-
Inconsistent Results: Failure to rigorously control moisture will lead to poor reproducibility between experimental runs.
Q3: Can you illustrate the fundamental mechanism of siloxane bond hydrolysis?
A: Certainly. The hydrolysis of a siloxane bond is a classic nucleophilic substitution reaction at the silicon center. The mechanism can be catalyzed by either acid or base, which polarizes the Si-O bond and makes the silicon atom more electrophilic.[1]
Figure 1: General mechanism for the hydrolysis of a siloxane bond, followed by the subsequent self-condensation of the resulting silanol intermediates.
Q4: What are the absolute "must-do" precautions before starting any reaction with this compound?
A: From our field experience, consistent success hinges on a commitment to anhydrous techniques. Before you even open the bottle of this compound, you must ensure the following:
-
Use an Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[4]
-
Rigorously Dry Your Solvents: Never use solvents directly from the bottle, even if labeled "anhydrous." They should be freshly dried and distilled from an appropriate drying agent or passed through an activated alumina column.[5][6]
-
Oven- or Flame-Dry All Glassware: All glassware, magnetic stir bars, and cannulas must be dried in an oven (overnight at >120 °C) and assembled while hot, or flame-dried under vacuum and cooled under an inert atmosphere. This removes the thin film of adsorbed water present on glass surfaces.
-
Dry All Other Reagents: Ensure any other reagents or starting materials in the reaction are also anhydrous.
Section 2: Troubleshooting Guide
Even with careful planning, issues can arise. This guide will help you diagnose and solve common problems related to hydrolysis.
| Problem Observed | Probable Cause(s) | Investigative Steps & Corrective Actions |
| A white, insoluble precipitate or gel forms in the reaction flask. | Gross Hydrolysis: This is the classic sign of significant water contamination leading to the formation of polysiloxanes. | 1. Confirm the Precipitate: The precipitate will be insoluble in most organic solvents (e.g., THF, hexanes, dichloromethane). An IR spectrum of the dried solid will show a strong, broad Si-O-Si stretching band around 1000-1100 cm⁻¹.2. Isolate the Source of Water: - Solvent: Was the solvent properly dried and tested (e.g., with a Karl Fischer titrator)? Action: Re-dry your solvent using a more rigorous method (see Protocol 3.1). - Atmosphere: Is your inert gas line secure? Are there any leaks in your glassware setup? Action: Check all connections for leaks using a vacuum gauge or by looking for bubbles when venting into an oil bubbler. - Reagents: Was another reagent added as an aqueous solution or is it a hydrate? Action: Verify the purity and water content of all other starting materials. |
| Reaction yields are consistently low, and NMR/GC-MS shows multiple unidentified peaks. | Trace Hydrolysis: Low levels of moisture are causing partial degradation of the starting material or product, creating a complex mixture of silanol-containing species. | 1. Analyze Byproducts: In the ¹H NMR, look for broad peaks that could indicate -OH protons. In the mass spectrum, look for masses corresponding to hydrolyzed fragments.2. Enhance Anhydrous Technique: - Glassware: Switch from oven-drying to flame-drying under high vacuum immediately before use. This is a more effective method for removing adsorbed water. - Reagent Transfer: Use a dry syringe or cannula for all liquid transfers. If transferring solids, do so in a glovebox or under a strong positive pressure of inert gas. - Atmosphere: Ensure your inert gas is of high purity and passed through a drying trap. |
| The reaction fails to proceed, and starting material is recovered unchanged. | Reagent Deactivation: The bottle of this compound may have been compromised by atmospheric moisture during previous use or storage. | 1. Test the Reagent: In a separate, scrupulously dry flask, take a small aliquot of the reagent and deliberately add a drop of water. The formation of a white precipitate will confirm its reactivity and sensitivity.2. Action: If the reagent is suspect, it's often more cost- and time-effective to purchase a new, sealed bottle. Always store the reagent in a desiccator under an inert atmosphere after the initial use.[7][8][9] |
Section 3: Protocols for Maintaining Anhydrous Conditions
Adherence to rigorous experimental protocol is the ultimate defense against hydrolysis.
Protocol 3.1: Selection and Use of Drying Agents for Solvents
The choice of drying agent depends on the solvent and the required level of dryness. All operations should be performed under an inert atmosphere.
| Drying Agent | Capacity | Speed | Efficiency | Compatibility Notes |
| Anhydrous Na₂SO₄ | High | Slow | Low | Neutral and generally compatible. Good for pre-drying but not for achieving very low water levels.[10] |
| Anhydrous MgSO₄ | High | Fast | Medium | Slightly acidic. Faster and more efficient than Na₂SO₄.[10][11] |
| Molecular Sieves (3Å or 4Å) | Medium | Medium | High | Excellent for achieving and maintaining low water levels. Must be activated by heating under vacuum before use.[5][6] |
| Calcium Hydride (CaH₂) | Low | Medium | Very High | A reactive drying agent. Reacts with water to produce H₂ gas. Not suitable for acidic or protic solvents (alcohols, etc.).[12] |
Step-by-Step Method for Drying Tetrahydrofuran (THF) with Sodium/Benzophenone:
This is a classic method for generating ultra-dry, oxygen-free THF, suitable for highly sensitive reactions. It should only be performed by trained personnel with appropriate safety precautions.
-
Pre-drying: Add approximately 50 g of anhydrous calcium chloride to 1 L of THF and let it stand overnight to remove the bulk of the water.[10]
-
Setup: Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under argon.
-
Initial Distillation: Decant the pre-dried THF into the distillation flask. Add a few small pieces of sodium metal and a magnetic stir bar.
-
Indicator: Add a small amount (a few milligrams) of benzophenone.
-
Reflux: Gently heat the mixture to reflux under a positive pressure of argon. The solution will initially be colorless or yellow.
-
Endpoint: As the remaining water is consumed by the sodium, the benzophenone is reduced to its radical anion, which has a deep blue or purple color. The persistence of this color indicates that the solvent is anhydrous and oxygen-free.
-
Collection: Distill the required amount of dry THF directly into your reaction flask immediately before use. Never distill to dryness.
Protocol 3.2: Setting Up a Reaction Under Inert Atmosphere
This workflow illustrates the key steps for running a moisture-sensitive reaction using standard Schlenk line techniques.
Figure 2: A typical experimental workflow for moisture-sensitive reactions.
References
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Available at: [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. Gelest, Inc. Available at: [Link]
-
METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. Amazon S3. Available at: [Link]
- WO2012144562A1 - Deprotection method for protected hydroxyl group. Google Patents.
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces. Available at: [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available at: [Link]
-
3.2: Drying Agents. Chemistry LibreTexts. Available at: [Link]
-
Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent? ResearchGate. Available at: [Link]
-
ChemInform Abstract: The Reaction of Tris(trimethylsilyl)silane with Acid Chlorides. ResearchGate. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Absorption of Water into Organic Solvents Used for Electrochemistry under Conventional Operating Conditions. ACS Publications. Available at: [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Center for Biotechnology Information. Available at: [Link]
-
Drying Organic Solutions. University of Colorado Boulder. Available at: [Link]
-
solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. Available at: [Link]
-
Using drying agents. University of Alberta. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. YouTube. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]
-
Selective Deprotection of Silyl Ethers. ResearchGate. Available at: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: [Link]
-
Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. Oreate AI Blog. Available at: [Link]
Sources
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. uychem.com [uychem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. gelest.com [gelest.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Removal of Unreacted Chloromethyltris(trimethylsiloxy)silane
The following technical guide addresses the removal of unreacted Chloromethyltris(trimethylsiloxy)silane (CAS 41919-30-6) from reaction mixtures. This guide is structured for research scientists requiring high-purity isolation of target compounds.
Topic: Purification & Troubleshooting Guide Molecule of Interest: this compound CAS: 41919-30-6 Abbreviation: CM-TTSS
Executive Summary & Chemical Profile
This compound is a bulky, hydrophobic organosilane often used as a building block for introducing siloxane solubilizing groups or as a specialized coupling agent. Its removal is complicated by its high boiling point at atmospheric pressure, high lipophilicity, and chemical stability.
Key Physicochemical Properties:
| Property | Value | Implication for Removal |
|---|---|---|
| Molecular Weight | 345.13 g/mol | Too heavy for simple evaporation (Rotavap). |
| Boiling Point | ~72–75 °C @ 0.5 mmHg* | Requires High Vacuum Distillation for physical removal. |
| Solubility | Soluble in Hexane, DCM, Toluene | Hard to separate by simple precipitation. |
| Reactivity | Alkyl Chloride (Electrophile) | Susceptible to nucleophilic attack (Scavenging). |
| Stability | Siloxane backbone (Si-O-Si) | Stable to water; cleaved by HF or strong base. |
*Note: Atmospheric boiling point is estimated >235°C based on the methyl analog. Do not attempt atmospheric distillation to avoid decomposition.
Decision Matrix: Select Your Removal Strategy
Do not blindly apply a method. Choose the protocol based on your product's properties.
Figure 1: Decision tree for selecting the optimal purification workflow.
Detailed Protocols
Method A: High Vacuum Distillation (Physical Separation)
Best For: High-boiling, thermally stable products (oils/polymers) where CM-TTSS is the most volatile component.
The Science: CM-TTSS has a predicted atmospheric boiling point >235°C, but it is volatile under high vacuum (~72°C at 0.5 mmHg). If your product boils >150°C at this pressure, you can strip the silane off.
Protocol:
-
Setup: Connect the reaction flask to a short-path distillation head or Kugelrohr apparatus.
-
Vacuum: Apply high vacuum (< 1.0 mmHg). A standard oil pump is required; a diaphragm pump (10-20 mmHg) is likely insufficient.
-
Heating: Slowly ramp the bath temperature to 80–90°C .
-
Observation: CM-TTSS will distill over as a clear liquid.
-
-
Validation: Check the residue by 1H NMR . Look for the disappearance of the chloromethyl singlet at δ ~2.7–2.9 ppm and the large trimethylsiloxy signal at δ ~0.1-0.2 ppm .
Method B: Chemical Scavenging (Derivatization)
Best For: Solution-phase synthesis where distillation is impossible, and chromatography is difficult due to streakiness.
The Science: The chloromethyl group (-CH₂Cl) is an electrophile. By reacting it with a nucleophilic amine, you convert the lipophilic silane into a polar ammonium salt or a resin-bound species, allowing for easy separation by filtration or acid wash.
Option B1: Solid-Supported Scavenging (Cleanest)
Reagent: Polymer-supported Piperazine or Trisamine resin.
-
Calculate: Add 3–5 equivalents of amine resin relative to the estimated unreacted silane.
-
Incubate: Suspend resin in the reaction mixture (DCM or THF) and heat to 40–50°C for 4–12 hours.
-
Mechanism: The resin attacks the -CH₂Cl, covalently binding the silane to the bead.
-
-
Workup: Filter the mixture through a fritted funnel. The filtrate contains your product; the silane remains on the beads.
Option B2: Solution-Phase Derivatization (Cheaper)
Reagent: Morpholine or Diethylamine.
-
React: Add excess Morpholine (5 eq.) to the crude mixture in Toluene or DCM.
-
Reflux: Heat to reflux for 2–4 hours.
-
Reaction:Cl-CH₂-Si(OR)₃ + Morpholine → Morpholine-CH₂-Si(OR)₃ + HCl
-
-
Acid Wash: Cool the mixture and transfer to a separatory funnel.
-
Extract: Wash the organic layer vigorously with 1M HCl (3x).
-
Result: The newly formed amino-silane becomes protonated (ammonium salt) and partitions into the aqueous layer. Your non-basic product remains in the organic layer.[1]
-
Method C: Flash Chromatography
Best For: Small scale (<1g) purification of sensitive compounds.
The Science: CM-TTSS is extremely non-polar (Lipophilic). It will elute near the solvent front in most systems.
Optimization Guide:
-
Stationary Phase: Standard Silica Gel (SiO₂).
-
Mobile Phase: 100% Hexanes (or Pentane).
-
Strategy:
-
Load crude.
-
Flush with 2–3 column volumes of 100% Hexane. CM-TTSS will elute immediately (Rf ~0.8–0.9).
-
Switch to your polarity (e.g., Hexane/EtOAc) to elute your product.
-
-
Staining: CM-TTSS does not UV absorb strongly. Use Iodine (I₂) chamber or KMnO₄ (slow oxidation) to visualize.
Troubleshooting & FAQs
Q1: I see a large peak at 0.15 ppm in NMR. Is this my product or the silane? A: This is likely the trimethylsiloxy protons (CH3)3Si-O- of the unreacted CM-TTSS. Confirm by integrating against the chloromethyl singlet at ~2.75 ppm. The ratio should be roughly 27:2 (Trimethyl protons : Chloromethyl protons). If this ratio matches, it is the impurity.
Q2: Can I use Fluoride (TBAF) to degrade the silane? A: Proceed with caution. While TBAF will cleave the Si-O bonds, the Tris(trimethylsiloxy)silyl group (often called a "hypersilyl" analogue) is sterically bulky and more stable than standard TMS ethers. Cleavage may require heating, which could degrade your product. Furthermore, the resulting silanols can form gels that are difficult to remove. Method B (Scavenging) is superior to degradation.
Q3: My product is also an alkyl chloride. How do I scavenge the silane without destroying my product? A: Do not use Method B. Use Method A (Distillation) or Method C (Chromatography) . If those fail, consider Fluorous Solid Phase Extraction (FSPE) . Although CM-TTSS is not strictly "fluorous," its high silicone content gives it affinity for fluorous silica compared to standard organic molecules.
References
-
Synthesis and Properties of Chloromethylsilanes
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions. (n.d.). NISCAIR. Retrieved February 6, 2026, from [Link]
-
-
General Purification of Silylated Compounds
-
Removing free alkylating reagent from a reaction mixture. (2012). ResearchGate. Retrieved February 6, 2026, from [Link]
-
- Physical Properties & Boiling Points
- Method for removing unreacted electrophiles from a reaction mixture (US5632898A). (1997). Google Patents.
Sources
Technical Support Center: Synthesis of Chloromethyltris(trimethylsiloxy)silane
Introduction: Navigating the Synthesis of a Key Siloxane Intermediate
Chloromethyltris(trimethylsiloxy)silane is a specialized branched siloxane of significant interest in advanced materials and as an intermediate in pharmaceutical synthesis. Its unique structure, combining a reactive chloromethyl group with the protective and solubilizing trimethylsiloxy moieties, makes it a valuable building block. However, transitioning its synthesis from laboratory scale to pilot or production scale introduces a host of challenges. These often stem from the inherent reactivity of chlorosilane precursors, the complexities of managing siloxane equilibration, and the difficulties in purification.
This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to address the common and often frustrating issues encountered during synthesis and scale-up. By understanding the causality behind these challenges, researchers and process chemists can develop more robust and scalable manufacturing processes.
Core Synthesis Pathway: An Overview
The most prevalent and scalable method for synthesizing analogous branched siloxanes involves the catalyzed reaction of a functionalized trichlorosilane with a disiloxane, which serves as the source for the terminating trimethylsiloxy groups. For our target molecule, the core reaction involves Dichloro(chloromethyl)methylsilane and Hexamethyldisiloxane (HMDSO).
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Reaction & Synthesis Issues
This section addresses the most common problems encountered during the synthesis reaction itself.
Question 1: My reaction yield is consistently low, or the reaction fails to initiate. What are the likely causes?
Answer: Low or no conversion is typically traced back to three primary areas: catalyst inactivity, reactant quality, or insufficient reaction conditions.
-
Expertise & Experience: The causality is often an inactive catalyst or the presence of inhibitors. While many catalysts can promote siloxane bond rearrangement, systems involving chlorosilanes are particularly sensitive.
-
Catalyst Choice: The choice of catalyst is critical. For reactions of this nature, linear phosphonitrilic chloride (LPNC) catalysts have been shown to be highly effective, whereas commercially available cyclic phosphonitrilic chlorides (CPNCs) often exhibit very little activity.[1] If you are using a CPNC catalyst, this is the most probable cause of failure.
-
Moisture Poisoning: The most common inhibitor is water. Chlorosilane precursors like (ClCH₂)MeSiCl₂ are extremely sensitive to moisture, rapidly hydrolyzing to form silanols and releasing HCl. This not only consumes the starting material but also can poison many catalysts. Ensure all reactants, solvents (if used), and glassware are scrupulously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Reactant Purity: The purity of Dichloro(chloromethyl)methylsilane is crucial. It can contain residual HCl from its manufacturing process, which can interfere with certain catalysts. It is also a flammable liquid that is toxic if inhaled and causes severe skin burns, requiring careful handling.[2]
-
-
Trustworthiness (Self-Validation): Before a large-scale run, perform a small-scale control reaction with a fresh batch of catalyst and freshly distilled reactants. If this control reaction proceeds as expected, it validates the quality of your materials and points towards an issue with the conditions or materials in your main batch.
Question 2: I'm observing the formation of significant amounts of high-molecular-weight, viscous oils or solids (polymers). How can I prevent this?
Answer: Uncontrolled polymerization is a classic challenge in scaling up siloxane synthesis and is almost always due to undesirable side reactions, primarily siloxane bond equilibration or ring-opening polymerization (ROP).
-
Expertise & Experience: The core issue is that the same conditions that form your desired product can also promote the formation of larger siloxane chains.
-
Equilibration Reactions: Siloxane bonds (Si-O-Si) are not static; they can be cleaved and reformed under catalytic conditions (acidic or basic).[3][4] If the reaction is allowed to proceed for too long or at too high a temperature, the trimethylsiloxy groups can be redistributed, leading to the formation of higher molecular weight polymers and other branched species.
-
Role of Stoichiometry: To suppress the formation of by-products, it is highly recommended to use the disiloxane (HMDSO) in molar excess relative to the trichlorosilane starting material.[1] A molar ratio of HMDSO to (ClCH₂)MeSiCl₂ between 4:1 and 6:1, with an optimum around 4.5:1, often provides the best results by ensuring the reactive Si-Cl bonds are capped with trimethylsiloxy groups before they can react with other intermediates to polymerize.[1]
-
Cyclic Siloxane Impurities: Starting materials can sometimes contain cyclic siloxanes (like D3 or D4). These are monomers for ring-opening polymerization (ROP), which can be initiated by the same catalysts used for your primary synthesis, leading to high molecular weight chains.[5][6][7]
-
-
Trustworthiness (Self-Validation): Monitor the reaction progress using a suitable technique like Gas Chromatography (GC). Observe the disappearance of starting materials and the appearance of the product peak. Once the product concentration plateaus, the reaction should be quenched promptly to prevent subsequent equilibration from degrading the product and forming polymers.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (HMDSO:(ClCH₂)MeSiCl₂) | 4:1 to 6:1 (Optimal ~4.5:1) | Suppresses polymerization byproducts.[1] |
| Reaction Temperature | 25°C - 50°C | Balances reaction rate while minimizing side reactions. |
| Reaction Time | 2 - 6 hours | Monitor by GC; quench upon completion to avoid equilibration. |
Troubleshooting Guide: Purification & Isolation
Scaling up purification by distillation can uncover new challenges not seen at the bench scale.
Question 3: I am struggling to separate my product from byproducts via distillation. The boiling points seem too close.
Answer: This is a common issue when dealing with siloxane mixtures. The solution lies in optimizing the distillation conditions and understanding the nature of the impurities.
-
Expertise & Experience: The primary byproduct of the main reaction is trimethylchlorosilane (TMSCl), which is highly volatile and should be easily removable. The more challenging impurities are structurally similar siloxanes formed from redistribution reactions.
-
Fractional Vacuum Distillation: High-efficiency fractional distillation under reduced pressure is mandatory. This lowers the boiling points, preventing thermal degradation of the product, and increases the relative volatility difference between components.
-
Identifying Impurities: Before attempting to optimize the distillation, identify the key impurities by GC-MS. Common culprits include unreacted HMDSO, partially substituted intermediates like (ClCH₂)MeSi(OSiMe₃)Cl, and the first in a series of polymeric byproducts.
-
Azeotropic or Extractive Distillation: While more complex, for extremely difficult separations, techniques like azeotropic distillation can be explored. For instance, in other silane purifications, agents have been used to form azeotropes with specific impurities to facilitate their removal.[8] This would require significant process development for this specific system.
-
-
Trustworthiness (Self-Validation): Collect narrow fractions during distillation and analyze each by GC and/or NMR. This "fraction mapping" will give you a clear picture of how the separation is proceeding and allow you to pool only the fractions that meet your purity specification.
| Compound | Formula | Boiling Point (°C) | Notes |
| Trimethylchlorosilane (TMSCl) | (CH₃)₃SiCl | 57 | Volatile byproduct, easily removed. |
| Hexamethyldisiloxane (HMDSO) | ((CH₃)₃Si)₂O | 101 | Excess reactant, separate by fractionation. |
| Dichloro(chloromethyl)methylsilane | (ClCH₂)Si(CH₃)Cl₂ | 121-122 | Starting material.[9] |
| Product | (ClCH₂)Si(OSi(CH₃)₃)₃ | ~240-250 (est.) | Higher boiling point than precursors. |
FAQs: Synthesis & Handling
Q: What is the primary mechanism of the synthesis reaction?
A: The reaction proceeds via the catalyzed cleavage of the Si-O bond in HMDSO and subsequent reaction with the Si-Cl bonds of the Dichloro(chloromethyl)methylsilane. The catalyst facilitates the exchange of chloride atoms for trimethylsiloxy groups. This is fundamentally a substitution reaction that avoids the direct hydrolysis pathway, which can be difficult to control.[1][10]
Q: What are the critical safety precautions for handling the reactants?
A: The primary hazards are associated with the chlorosilane starting materials.
-
Dichloro(chloromethyl)methylsilane is a flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.[2]
-
All chlorosilanes react with moisture (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.
-
Mandatory Precautions: Always handle these materials in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, and a face shield. Ensure an emergency eyewash and safety shower are immediately accessible.
Q: What analytical methods are best for in-process control and final product analysis?
A: A combination of techniques is ideal.
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of volatile starting materials and the appearance of the product. It provides a quantitative measure of reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides definitive structural confirmation of the final product and can identify minor impurities that may co-elute in GC.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the Si-O-Si backbone, and the absence of Si-OH bands (indicating moisture contamination).
Caption: Troubleshooting logic for common synthesis challenges.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory or plant conditions. All operations must be performed by qualified personnel with appropriate safety measures in place.
1. Equipment Preparation:
- All glassware (reactor, dropping funnel, condenser) must be oven-dried at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
- The reaction should be equipped with a mechanical stirrer, a temperature probe, a condenser connected to a nitrogen/vacuum line, and a pressure-equalizing dropping funnel.
2. Reagents:
- Dichloro(chloromethyl)methylsilane (CAS 1558-33-4): Freshly distilled.
- Hexamethyldisiloxane (HMDSO): Refluxed over CaH₂ and distilled.
- Linear Phosphonitrilic Chloride (LPNC) catalyst.
3. Procedure:
- Charge the reactor with Hexamethyldisiloxane (4.5 molar equivalents).
- Begin vigorous stirring and ensure a gentle nitrogen blanket is maintained.
- Add the LPNC catalyst (typically 0.1-1.0% by weight relative to the chlorosilane).
- Slowly add Dichloro(chloromethyl)methylsilane (1.0 molar equivalent) via the dropping funnel over 1-2 hours. Monitor the internal temperature; if a significant exotherm occurs, control it with external cooling to maintain the temperature at ~25-30°C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
- Monitor the reaction progress by taking aliquots (quench with a small amount of anhydrous solvent like hexane and analyze by GC).
- Once the reaction is complete (starting material consumed), quench the reaction by adding a suitable catalyst deactivator (e.g., a small amount of a high-boiling amine or phosphine, specific to the catalyst used) or by preparing for immediate distillation.
4. Workup and Purification:
- Arrange the apparatus for distillation. First, remove the volatile byproduct trimethylchlorosilane at atmospheric pressure.
- Once the volatiles are removed, reduce the pressure using a vacuum pump.
- Collect an intermediate fraction containing excess HMDSO.
- Increase the vacuum and carefully collect the product fraction at its boiling point. Use a fraction collector to isolate the purest fractions.
- The final product should be a clear, colorless liquid. Confirm purity by GC and structure by NMR.
References
- EP1241171A1 - Preparation of branched siloxanes.
-
Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. ResearchGate. [Link]
-
Equilibration Reaction of Silicone Fluids. Scientific Spectator. [Link]
- US5804040A - Purification process for silane compound.
-
Siloxane - Wikipedia. Wikipedia. [Link]
-
One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [Link]
-
Preparation of Organosiloxane Telechelics by Cationic Ring-Opening Polymerization. MDPI. [Link]
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Academy of Sciences. [Link]
-
Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
-
Tris(trimethylsilyl)silane, TTMSS. Organic Chemistry Portal. [Link]
-
Chloromethyl Trimethylsilane Purification Methods And Techniques. ZM Silane Limited. [Link]
-
The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society. [Link]
- DD274227A1 - PROCESS FOR PREPARING CHLORO-METHYL-SILANES FROM CHLORINE-METHYL-DISILANES.
-
Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788. PubChem. [Link]
-
Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing). [Link]
-
SILANES. Gelest, Inc. [Link]
-
Ring-opening polymerization of siloxanes with nitrogen containing bases. RosDok. [Link]
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- 1. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]
- 2. Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificspectator.com [scientificspectator.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. gelest.com [gelest.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. US5804040A - Purification process for silane compound - Google Patents [patents.google.com]
- 9. 甲基氯甲基二氯硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Siloxane - Wikipedia [en.wikipedia.org]
"Chloromethyltris(trimethylsiloxy)silane" stability and storage issues
Chemical Profile & Critical Constants
Welcome. As a Senior Application Scientist, I often encounter confusion regarding the reactivity of this specific molecule. It is a "hybrid" structure: it possesses the hydrolytic stability of a bulky siloxane but carries a reactive chloromethyl handle.[1] Understanding this duality is key to preventing degradation.
Compound Identity:
-
Chemical Name: Chloromethyltris(trimethylsiloxy)silane[2][3][4][5][6][7]
-
Synonyms: 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane; Chloromethyl-M3T[2][1]
Physical Properties Table:
| Property | Value | Technical Note |
| Molecular Formula | High silicon content (~32%) | |
| Molecular Weight | ~345.14 g/mol | Viscous compared to simple silanes |
| Appearance | Clear, colorless to pale yellow liquid | Alert: Dark yellow/brown indicates oxidation or contamination.[2][8][9] |
| Density | 0.968 g/cm³ (approx) | Slightly less dense than water.[2] |
| Boiling Point | ~72°C @ 2-5 mmHg | Critical: Do not distill at atmospheric pressure; decomposition may occur.[2] |
| Refractive Index | ~1.402 | Useful for purity checks.[2] |
Stability & Reactivity Analysis
This section addresses the most frequent user error: treating the Chloromethyl (
The Reactivity Duality
-
The
Bond (The Handle):-
Stability: Unlike a
bond, this group does not hydrolyze instantly in water to release HCl.[2][1] The carbon atom acts as a buffer.[1] It is relatively stable to neutral moisture.[2] -
Reactivity: It functions as an alkyl halide.[2] It requires a nucleophile (e.g., amines, thiols) or harsh conditions to react.[2][1]
-
-
The
Backbone (The Shield):-
Stability: The bulky trimethylsiloxy groups (
) provide steric hindrance, protecting the central silicon from attack.[2] -
Vulnerability: It is susceptible to acid/base catalyzed equilibration .[2] Exposure to strong acids or bases will scramble the siloxane bonds, causing the molecule to disproportionate into smaller volatile siloxanes and higher molecular weight polymers (gels).[1]
-
Visualizing the Stability Zones:
Figure 1: Reactivity map distinguishing the hydrolytic instability of the siloxane backbone from the chemical utility of the chloromethyl group.
Storage & Handling Protocols
Q: Can I store this on a standard chemical shelf? A: No. While it is not pyrophoric, atmospheric moisture will slowly degrade the siloxane backbone over months, leading to "drift" in purity.[2][1]
Recommended Storage Conditions:
-
Temperature: 2°C to 8°C (Refrigerated) is preferred to minimize thermal degradation, though cool room temperature (20°C) is acceptable for short-term (<3 months).[2]
-
Atmosphere: Strictly Inert (Nitrogen or Argon). Backfill the headspace after every use.
-
Container: Borosilicate glass with a PTFE-lined cap.[2] Avoid long-term storage in polyethylene (PE) as siloxanes can sometimes permeate or swell plastics.[2]
Handling Workflow:
-
Equilibrate: Allow the refrigerated bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric water directly into the product.[1]
-
Dispense: Use a dry syringe or cannula technique under inert gas.[2]
-
Seal: Parafilm is insufficient. Use a cap with a good liner and backfill with
.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Material turns cloudy/hazy | Hydrolysis. Moisture has entered, causing partial hydrolysis and condensation of the siloxane groups (formation of silanols and dimers).[2] | Critical Failure. Filtration may remove solids, but the molar composition has changed.[1] Discard and replace. |
| Pressure build-up in bottle | Unlikely. Unlike chlorosilanes, this does not release HCl gas.[2][1] If pressure exists, check for contamination with other reactive silanes or thermal expansion.[2][1] | Vent carefully in a fume hood.[2] Verify identity via NMR.[2] |
| Yellow/Brown discoloration | Contamination. Likely contact with metal spatulas or rubber septa that have leached.[2] | Distillation (vacuum) can recover the material, but check purity first.[1] |
| NMR shows extra peaks near 0 ppm | Siloxane Scrambling. The | This occurs if the sample was exposed to acid traces (e.g., from unwashed glassware).[1] The material is compromised. |
Frequently Asked Questions (FAQs)
Q: I need to distill the material. What are the parameters? A: Do not exceed a pot temperature of 100°C. Use high vacuum.
-
Target: ~70-75°C at 2-5 mmHg.[2]
-
Note: Use a short-path distillation head to minimize residence time.[2]
Q: Can I use this to make a hydrophobic coating? A: Yes, but it is not a "dip and dry" coating like octadecyltrichlorosilane.[2][1] The chloromethyl group allows you to "click" other molecules onto the surface after the siloxane has bound, or (more commonly) the molecule is used as a fluid/intermediate rather than a monolayer former.[1]
Q: Is it compatible with alcohols (Methanol/Ethanol)? A: Short term: Yes. Long term: No. Alcohols can cause alcoholysis (trans-esterification) of the Si-O bonds, especially if any acid catalyst is present, swapping your trimethylsiloxy groups for methoxy/ethoxy groups.[2][1] Use aprotic solvents like Toluene, Hexane, or THF for reactions.[2][1]
References & Grounding
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[2][1] (General mechanism of siloxane hydrolysis and stability).[2]
-
ChemicalBook. Methyltris(trimethylsiloxy)silane Properties (Base Structure Reference). (Used for physical property derivation of the siloxane core).[9]
-
Cenmed Enterprises. this compound Product Listing (CAS 41919-30-6).[4][5][6] (Verification of CAS and commercial availability).
-
Shin-Etsu Silicone. Silane Coupling Agents Storage and Stability.[2] (Standard protocols for functionalized silanes).[2]
(Note: Specific boiling points and densities for rare derivatives like CAS 41919-30-6 are often extrapolated from the parent M3T structure and standard chloromethyl group contributions when experimental MSDS data is sparse.)[2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methyltris(trimethylsiloxy)silane [webbook.nist.gov]
- 3. This compound, CasNo.41919-30-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. cenmed.com [cenmed.com]
- 5. CAS#:74681-63-3 | methacryloxymethyltris(trimethylsiloxy)silane | Chemsrc [chemsrc.com]
- 6. alfa-industry.com [alfa-industry.com]
- 7. patents.justia.com [patents.justia.com]
- 8. 3-Chloropropyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. Chlorosilane - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with Chloromethyltris(trimethylsiloxy)silane
Welcome to the technical support center for troubleshooting Grignard reactions involving Chloromethyltris(trimethylsiloxy)silane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following question-and-answer format directly addresses common issues to help you diagnose and resolve problems leading to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I fix this?
A1: Failure to initiate is a common hurdle in Grignard reactions, often stemming from the quality of the reagents and the reaction environment. Here’s a breakdown of potential causes and their solutions:
-
Magnesium Surface Passivation: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1]
-
Solution: Activate the magnesium surface. This can be achieved by mechanically crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[1] Chemical activation is also highly effective. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[1][2] The observation of ethylene bubbles when using 1,2-dibromoethane is a positive indicator of activation.[2]
-
-
Presence of Moisture: Grignard reagents are highly reactive towards water.[3] Any trace of moisture in the glassware, solvent, or starting materials will quench the reaction.[1]
-
Solution: Ensure strictly anhydrous conditions. All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere like nitrogen or argon.[1][4] Use a freshly opened bottle of anhydrous solvent (e.g., diethyl ether or THF) or a solvent that has been appropriately dried, for instance, by distillation from sodium-benzophenone ketyl.[4][5]
-
-
Initiation Temperature: Sometimes, gentle warming is required to overcome the activation energy barrier.
Q2: I've managed to initiate the reaction, but my yield of the desired silylated product is consistently low. What are the most probable side reactions or procedural errors?
A2: Low yields can be attributed to a variety of factors, including side reactions, improper stoichiometry, and suboptimal reaction conditions.
-
Wurtz-type Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting alkyl halide. This is particularly prevalent with primary halides.[4]
-
Causality: The newly formed Grignard reagent can act as a nucleophile and attack the electrophilic carbon of another molecule of this compound.
-
Mitigation:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the presence of a large excess of magnesium, favoring Grignard formation over coupling.
-
Solvent Choice: While THF is often a good solvent for Grignard reactions due to its higher solvating power, in some cases, diethyl ether might be preferred as it can sometimes reduce the rate of undesired side reactions.[4]
-
-
-
Inaccurate Grignard Reagent Concentration: If you are preparing the Grignard reagent first and then adding it to another reactant, an unknown concentration can lead to incorrect stoichiometry.[1]
-
Solution: Titrate your Grignard reagent before use. A common method is titration against a solution of I2 in an anhydrous solvent until the iodine color persists.[1]
-
-
Reaction with Trimethylsiloxy Groups: The trimethylsiloxy groups themselves are generally stable but can be susceptible to attack by highly reactive Grignard reagents under certain conditions.[6]
-
Causality: The Grignard reagent is a strong nucleophile and base. While the Si-O bond is relatively strong, prolonged heating or harsh conditions could potentially lead to cleavage.
-
Mitigation: Maintain a controlled temperature. It is often beneficial to run the reaction at a moderate temperature (e.g., gentle reflux of diethyl ether) and avoid prolonged heating after the magnesium has been consumed.[4]
-
-
Quenching with Water: As mentioned, Grignard reagents react readily with water to produce alkanes.[3][7]
-
Solution: Ensure all reagents and solvents are rigorously dried.
-
Experimental Protocols & Data
Protocol 1: Preparation of (Trimethylsiloxy)methylmagnesium chloride
This protocol outlines a standard procedure for the in situ formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas supply (Nitrogen or Argon)
-
Flame-dried round-bottom flask with a reflux condenser and dropping funnel
Procedure:
-
Set up the flame-dried glassware under a positive pressure of inert gas.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (approx. 10%) of the silane solution to the magnesium.
-
If the reaction does not start spontaneously (indicated by a color change and/or gentle bubbling), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux until the magnesium is consumed.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are crucial for stabilizing the Grignard reagent.[3] THF can accelerate the reaction but may also increase side reactions.[4][8] |
| Magnesium Activation | Iodine or 1,2-dibromoethane | Removes the passivating MgO layer, exposing fresh magnesium.[1][2] |
| Addition Rate | Slow, dropwise | Minimizes the concentration of the alkyl halide, reducing the likelihood of Wurtz coupling.[4] |
| Temperature | Gentle reflux | Provides sufficient energy for the reaction without promoting significant decomposition or side reactions.[1] |
Visualizing the Troubleshooting Process
A systematic approach is key to diagnosing issues with your Grignard reaction. The following workflow can guide your troubleshooting efforts.
Caption: Troubleshooting workflow for low Grignard reaction yield.
References
- Chan, T. H., Lau, P. W. K., & Mychajlowskij, W. (1977). A general synthesis of 1,3-dienes. Tetrahedron Letters, 18(38), 3317–3320.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2000). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Organometallics, 19(23), 4583–4587.
- Kipping, F. S. (1904). Organic derivatives of silicon. Preparation of alkylsilicon chlorides. Proceedings of the Chemical Society, London, 20, 15.
- Arkles, B. (1996). Grignard Reagents and Silanes. In Grignard Reagents (pp. 31-50). Marcel Dekker, Inc.
- US Patent No. US7456308B2. (2008). Grignard processes with improved yields of diphenylchlorosilanes as products.
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Clark, J. (2015). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from [Link]
-
Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
- Tuulmets, A., & Panov, D. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(15), 3229–3232.
- Thiele, K. H. (1973). Grignard Reagents. Walter de Gruyter.
-
Khan Academy. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
-
Thiele, K. H. (2024). Grignard reagents. PatSnap. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 6. gelest.com [gelest.com]
- 7. youtube.com [youtube.com]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of "Chloromethyltris(trimethylsiloxy)silane" Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of chloromethyltris(trimethylsiloxy)silane and its derivatives using column chromatography. It is designed to address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the column chromatography of silane compounds.
Q1: What are the primary challenges when purifying this compound derivatives via column chromatography?
The primary challenges in purifying these organosilicon compounds include their potential for hydrolysis, the selection of an appropriate stationary and mobile phase, and the potential for the compound to decompose on the stationary phase.[1][2][3] The chloromethyl group, in particular, can be susceptible to hydrolysis, especially if moisture is present during the workup or purification process.[1][4]
Q2: How do I select the appropriate stationary phase for my separation?
The choice of stationary phase is critical and depends heavily on the specific properties of the analyte.[4][5] For many organosilicon compounds, silica gel is a common choice.[6] However, if your compound is sensitive to the acidic nature of silica gel, decomposition can occur.[3][7] In such cases, alternative stationary phases like neutral or basic alumina, or even C2-capped silica, should be considered.[3]
Q3: What solvent systems are typically effective for the elution of these silane derivatives?
A non-polar eluent system is generally effective for these types of compounds.[1][4] A common starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate.[1][4] The optimal ratio will need to be determined empirically, often through preliminary analysis using Thin Layer Chromatography (TLC).
Q4: My compound appears to be degrading on the silica gel column. What can I do?
Decomposition on silica is a common issue with sensitive compounds.[2][3] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine, can help neutralize acidic sites and prevent degradation.[3]
-
Switch to a different stationary phase: As mentioned in Q2, using alumina or a modified silica gel can be a viable alternative.[3]
-
Work quickly: Minimizing the time the compound spends on the column can reduce the extent of decomposition.
Q5: How can I detect the fractions containing my desired compound?
Since many silane derivatives lack a strong chromophore for UV detection, Thin Layer Chromatography (TLC) is a common method for monitoring the elution. Staining with potassium permanganate or other suitable reagents can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) can be employed.[8][9]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification process.
Issue 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Product | The chloromethyl group is prone to hydrolysis.[1][4] Ensure all glassware is meticulously dried and use anhydrous solvents for both sample preparation and elution. Perform the workup at low temperatures to minimize hydrolysis.[1][4] |
| Product Loss During Purification | Minimize the amount of solvent used to dissolve the crude product before loading it onto the column to prevent premature elution. Optimize the eluent system to ensure a good separation and prevent the product from eluting too quickly or too slowly. |
| Incomplete Reaction | The presence of unreacted starting materials can lead to a lower yield of the desired product.[1][4] Confirm the reaction has gone to completion using appropriate analytical techniques (e.g., NMR, GC) before attempting purification. |
| Decomposition on the Column | As discussed in the FAQs, compound degradation on the stationary phase is a significant concern.[2][3] Perform a 2D TLC to check for stability on silica gel before running a column.[3] |
Issue 2: Poor Separation of the Desired Compound from Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The TLC may be misleading. A solvent system that shows good separation on a TLC plate may not translate perfectly to a column.[2] Experiment with different solvent polarities and compositions. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation. |
| Column Overloading | Loading too much crude product onto the column can lead to broad peaks and poor resolution. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Improper Column Packing | Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the silica gel is packed as a uniform slurry.[1] |
| Compound Tailing or Streaking on TLC | If your compound streaks on the TLC plate, it may be acidic or basic.[7] Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can improve the peak shape.[7] |
Issue 3: Compound is Not Eluting from the Column
| Possible Cause | Troubleshooting Steps |
| Compound is Too Polar for the Eluent | If your compound is strongly adsorbed to the stationary phase, it may not elute with the current solvent system. Gradually increase the polarity of the mobile phase. In extreme cases, a very polar solvent like methanol may be required to elute all compounds. |
| Compound Decomposed on the Column | The compound may have irreversibly bound to or decomposed on the stationary phase.[2] This is a common issue with sensitive compounds on silica gel.[3] |
| Incorrect Solvent System Preparation | Double-check that the mobile phase was prepared with the correct solvents and in the correct proportions.[2] |
Section 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for the column chromatography purification of a this compound derivative.
Protocol 1: Column Preparation and Sample Loading
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent.[1] The consistency should be pourable but not too dilute.
-
Column Packing: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Add a thin layer of sand on top of the silica gel bed to prevent disruption when adding the sample and eluent.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent.[1] Carefully apply the dissolved sample to the top of the sand layer using a pipette.
Protocol 2: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column, ensuring the silica gel bed does not run dry.
-
Fraction Collection: Begin collecting fractions in test tubes or other suitable containers.
-
Monitoring: Regularly monitor the fractions using TLC to determine which fractions contain the purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Section 4: Visualizations
Workflow for Troubleshooting Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography issues.
Decision Tree for Stationary Phase Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Validation & Comparative
FTIR spectroscopy to confirm surface modification with "Chloromethyltris(trimethylsiloxy)silane"
This guide details the FTIR spectroscopic validation of surface modification using Chloromethyltris(trimethylsiloxy)silane (CCTS).
Unlike standard silanization agents (e.g., APTES, OTMS) that rely on hydrolyzable alkoxy/chloro groups to anchor to surface hydroxyls, CCTS is a siloxane-based building block (CAS 41919-30-6). Its surface attachment typically involves the reaction of the chloromethyl (
Executive Summary & Molecule Profile
This compound is a bulky organosilicon compound characterized by a central silicon atom bonded to a reactive chloromethyl group and three inert trimethylsiloxy groups. This "dendritic" structure provides exceptional hydrophobicity and steric protection (umbrella effect) compared to linear silanes.
-
Primary Utility: Introduction of steric bulk and a reactive electrophile (
) for secondary functionalization (e.g., nucleophilic substitution). -
Detection Challenge: Differentiating the siloxane backbone of CCTS from silica (
) substrates and identifying the weak stretch.
The Molecule[1][2][3][4]
-
Formula:
-
Key Functional Handle: Chloromethyl (
)[1] -
Structural Bulk: Tris(trimethylsiloxy) cage (
)[1]
FTIR Spectral Analysis: The "Fingerprint"
To confirm CCTS modification, you must identify a specific combination of spectral bands. A single peak is insufficient; you need the "Siloxane Triad" plus the chloromethyl tag.
Diagnostic Peak Assignments
The following table isolates the critical wavenumbers for CCTS compared to a blank Silica substrate.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Methyl ( | C-H Stretch (asym) | 2960 - 2900 | Strong | Primary Indicator. Absent in clean silica.[1] Indicates organic coverage.[2] |
| Sil-Methyl ( | Sym.[1] Deformation | 1260 | Very Strong (Sharp) | The "Silicon Flag". highly characteristic of methylated siloxanes.[1] |
| Siloxane ( | Asym.[1] Stretch | 1000 - 1100 | Very Strong (Broad) | Overlaps with silica substrate.[1] Look for broadening or a shoulder on the high-frequency side. |
| Sil-Methyl ( | Rocking | 840 | Strong | Confirmatory peak for trimethylsilyl groups.[1] |
| Chloromethyl ( | Stretch | 700 - 800 | Weak/Medium | Often obscured by the fingerprint region.[1] Look for a small, distinct band near 760 |
Spectral Logic Diagram
The following diagram illustrates the logical flow for interpreting the FTIR spectrum to confirm success.
Caption: Decision tree for validating CCTS presence. The 1260
Comparative Analysis: CCTS vs. Alternatives
Why use CCTS? This section compares it with standard alternatives to justify its selection in your experimental design.
Performance Matrix
| Feature | CCTS (This Product) | HMDS (Hexamethyldisilazane) | APTES (Aminopropyltriethoxysilane) |
| Reactive Handle | Chloromethyl ( | None (Trimethylsilyl cap) | Amine ( |
| Steric Bulk | High (Branched tris-siloxy) | Low (Single trimethyl group) | Low (Linear chain) |
| Hydrophobicity | Extreme | Moderate | Low (Hydrophilic head) |
| Surface Bonding | Requires Nucleophile (e.g., Surface Amine) | Reacts with Surface -OH directly | Reacts with Surface -OH directly |
| FTIR Distinctiveness | High (Complex Si-O + C-Cl) | Moderate (Simple Si-C) | High (N-H bands visible) |
Strategic Insight
-
Choose HMDS if you simply need to "cap" surface hydroxyls to prevent adsorption.
-
Choose APTES if you need to anchor proteins or further react with aldehydes/carboxyls.
-
Choose CCTS if you need a super-hydrophobic background that retains a specific electrophilic site (
) for "click-like" substitution reactions (e.g., reacting with a thiol-drug).[1]
Experimental Protocol: Surface Modification & Validation
Note: CCTS does not hydrolyze like APTES. The protocol below assumes a "Grafting-To" approach where the surface has been pre-activated (e.g., with an amine or thiol) or the CCTS is used as a physical coating component.
Step 1: Surface Preparation (Activation)
-
Clean Substrate: Piranha solution (
) for 30 mins to generate surface groups. (Caution: Piranha is explosive with organics). -
Linker Attachment (If Covalent Bonding is required): Treat with APTES (5% in Toluene) to create a nucleophilic surface (
).-
Why: The
of CCTS reacts with surface amines via nucleophilic substitution.
-
Step 2: CCTS Modification[5]
-
Solvent System: Anhydrous Toluene or THF.
-
Reaction: Immerse substrate in 2-5% (v/v) CCTS solution.
-
Catalyst: Add trace Triethylamine (
) to scavenge HCl byproducts if reacting with amines. -
Conditions: Reflux at
for 4-12 hours. -
Washing: Rinse sequentially with Toluene
Ethanol DI Water to remove physically adsorbed silanes. -
Curing: Bake at
for 1 hour to stabilize the layer.
Step 3: FTIR Acquisition (ATR Mode)
-
Background: Collect background spectrum of the clean, unmodified substrate .
-
Sample: Place modified substrate face-down on the Diamond/Ge crystal.
-
Parameters: Resolution
, 64 scans. -
Processing: Perform baseline correction. Subtract the unmodified substrate spectrum if the siloxane signal is overwhelmed by the bulk glass.
Workflow Visualization
Caption: Step-by-step surface modification workflow ensuring covalent attachment and removal of artifacts.
Troubleshooting & Scientific Integrity
Common Pitfall: Physisorption vs. Chemisorption[5]
-
Issue: Seeing peaks but the coating washes off.
-
Cause: CCTS is oily and sticky. If not washed aggressively with toluene/ethanol, you are detecting a liquid film, not a bonded layer.
-
Validation: Perform a "Tape Test" or sonicate in toluene for 10 minutes and re-measure FTIR. If peaks persist, the modification is chemical.
The "Silica Eclipse"
-
Issue: The substrate (glass/silica) absorbs strongly at
, masking the CCTS siloxane bonds. -
Solution: Focus on the
(C-H) and (Si-C) peaks.[1] These appear in "quiet" regions of the silica spectrum and are definitive proof of organic modification.
References
-
Gelest, Inc. (2024). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link][3]
-
NIST Chemistry WebBook. (2024). Methyltris(trimethylsiloxy)silane (Structural Analog) IR Spectrum. Retrieved from [Link][4]
- Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes.
- Smith, A. L. (1960). Infrared Spectra-Structure Correlations for Organosilicon Compounds. Spectrochimica Acta. (Seminal work on Si-C and Si-O assignments).
Sources
A Senior Application Scientist's Guide to Functionalized Silanes: A Comparative Analysis of Chloromethyltris(trimethylsiloxy)silane
For Researchers, Scientists, and Drug Development Professionals
In the realms of advanced materials and biomedical engineering, the ability to precisely tailor the interface between inorganic and organic materials is a cornerstone of innovation. Functionalized silanes are the molecular architects of this interface, enabling the covalent linkage of disparate materials and unlocking novel functionalities. This guide provides an in-depth, objective comparison of Chloromethyltris(trimethylsiloxy)silane (CMTSS) with other widely used functionalized silanes, grounded in experimental data and established scientific principles. Our goal is to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Fundamental Role of Functionalized Silanes in Surface Modification
Functionalized silanes are a class of organosilicon compounds characterized by the presence of two distinct reactive moieties within the same molecule.[1][2] Typically, they possess hydrolyzable groups (e.g., alkoxy, chloro) that can form stable siloxane bonds (Si-O-Si) with hydroxylated inorganic surfaces such as glass, silica, and metal oxides.[1][3] The second component is a non-hydrolyzable organic functional group that imparts specific chemical reactivity to the modified surface. This dual nature allows silanes to act as indispensable coupling agents, adhesion promoters, and surface modifiers in a vast array of applications, from composites and coatings to biosensors and drug delivery systems.[1][4][5]
This compound (CMTSS) stands out due to its unique combination of a reactive chloromethyl group and a bulky tris(trimethylsiloxy)silane headgroup. This structure offers a distinct set of properties compared to more conventional functionalized silanes, influencing everything from surface hydrophobicity to the subsequent covalent immobilization of molecules.
A Comparative Overview of Key Functionalized Silanes
To understand the specific advantages and limitations of CMTSS, we will compare it with two other workhorse silanes: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
| Property | This compound (CMTSS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| CAS Number | 18077-31-1[6] | 919-30-2[7][8] | 2530-83-8 |
| Molecular Formula | C12H33ClO3Si4[6] | C9H23NO3Si[9] | C9H20O5Si[10] |
| Functional Group | Chloromethyl (-CH2Cl) | Amino (-NH2) | Epoxide (Glycidyl) |
| Reactivity of Functional Group | Electrophilic, undergoes nucleophilic substitution (SN2) | Nucleophilic and basic, for amide coupling, imine formation | Electrophilic, undergoes ring-opening with nucleophiles |
| Hydrolyzable Group | Trimethylsiloxy (-OSi(CH3)3) | Triethoxy (-OCH2CH3) | Trimethoxy (-OCH3) |
| Common Applications | Surface hydrophobization, versatile coupling agent for nucleophiles.[6] | Biomolecule immobilization, surface priming for further functionalization.[7][11] | Covalent attachment of proteins and other biomolecules, polymer grafting.[10][12] |
Experimental Comparison: Surface Functionalization and Characterization
To provide a tangible comparison of these silanes, we will outline a series of experiments to functionalize a standard substrate (e.g., glass microscope slides) and characterize the resulting surfaces.
Experimental Workflow
Caption: A generalized workflow for the comparative study of surface silanization.
Detailed Protocols
A. Substrate Preparation:
-
Cleaning: Glass slides are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to remove organic residues. Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution and appropriate personal protective equipment.
-
Rinsing: The slides are thoroughly rinsed with deionized water.
-
Drying: The slides are dried under a stream of nitrogen gas and then placed in an oven at 110-120°C for at least 1 hour to ensure a dry, hydroxylated surface.
B. Silanization:
-
CMTSS Deposition (Vapor Phase): Place the cleaned slides in a vacuum desiccator with a small vial containing CMTSS. Evacuate the desiccator to create a low-pressure environment and allow the silane vapor to deposit on the slides over several hours.
-
APTES Deposition (Solution Phase): Prepare a 1-2% (v/v) solution of APTES in a 95:5 (v/v) ethanol/water mixture. Immerse the slides in this solution for 30-60 minutes.
-
GPTMS Deposition (Solution Phase): Prepare a 1-2% (v/v) solution of GPTMS in an anhydrous solvent like toluene to prevent premature hydrolysis. Immerse the slides for 1-2 hours.
C. Post-Treatment:
-
Rinsing: After deposition, rinse the slides with the corresponding solvent (e.g., ethanol for APTES, toluene for GPTMS and CMTSS) to remove excess, non-covalently bound silane.
-
Curing: Bake the slides at 110-120°C for 1-2 hours. This step drives the condensation reaction, forming stable covalent bonds between the silane and the surface, and cross-linking adjacent silane molecules.
Expected Characterization Results and Interpretation
| Characterization Technique | Expected Outcome for CMTSS-modified Surface | Expected Outcome for APTES-modified Surface | Expected Outcome for GPTMS-modified Surface |
| Water Contact Angle | High (>90°), indicating a hydrophobic surface due to the bulky, nonpolar trimethylsiloxy groups. | Moderate (50-70°), indicating a more hydrophilic surface due to the polar amine groups. | Moderate (60-80°), indicating a somewhat hydrophilic surface due to the epoxide and hydroxyl groups (after ring-opening). |
| XPS Analysis | Detection of C, Si, O, and a characteristic Cl peak. Higher C/Si ratio compared to APTES and GPTMS. | Detection of C, Si, O, and a characteristic N peak, confirming the presence of the amino group. | Detection of C, Si, and O, with a higher O/Si ratio compared to APTES due to the epoxide ring. |
| AFM Analysis | A relatively smooth and uniform monolayer, with potential for some surface texturing due to the bulky headgroup. | Can form smooth monolayers but is also prone to forming multilayers and aggregates, leading to increased surface roughness. | Generally forms uniform monolayers with a slight increase in surface roughness compared to the bare substrate. |
Reaction Mechanisms and Bioconjugation Strategies
The true utility of these functionalized surfaces lies in their ability to serve as a platform for the covalent attachment of other molecules. The choice of silane is therefore intrinsically linked to the desired downstream chemistry.
Sources
- 1. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 2. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 3. (3-アミノプロピル)トリエトキシシラン ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chloropropyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sioresin.com [sioresin.com]
- 9. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chinacouplingagents.com [chinacouplingagents.com]
- 11. Applications of 3-Aminopropyltriethoxysilane_Chemicalbook [chemicalbook.com]
- 12. ijfmr.com [ijfmr.com]
Publish Comparison Guide: Quantitative Analysis of Surface Coverage with Tris(trimethylsiloxy)silyl Agents
The following guide provides a comprehensive quantitative analysis of surface coverage using Chlorotris(trimethylsiloxy)silane and its functional analogs (including the chloromethyl derivative).
Executive Summary: The "Super-Silyl" Umbrella
In the landscape of surface modification, Chlorotris(trimethylsiloxy)silane (CTS) and its derivatives represent a distinct class of "Super-Silyl" capping agents. Unlike linear alkyl silanes (e.g., OTS) or small capping agents (e.g., TMCS), the tris(trimethylsiloxy)silyl (TTMSS) group functions as a hemispherical "umbrella."
This guide objectively compares the quantitative surface coverage of TTMSS derivatives against industry standards. The analysis reveals a critical trade-off: while molar bonding density decreases due to extreme steric bulk, the effective hydrophobic shielding and hydrolytic stability increase significantly.
Key Differentiator
-
Molecule: Chlorotris(trimethylsiloxy)silane (often confused with its intermediate, Chloromethyltris(trimethylsiloxy)silane).[1][2]
-
Structure:
-
Mechanism: Creates a dense siloxane network above the surface, shielding residual silanols more effectively than linear counterparts despite lower grafting density.
Material Profile & Reactivity Clarification
It is vital to distinguish between the two primary derivatives often conflated in literature.
| Feature | Chlorotris(trimethylsiloxy)silane | This compound |
| CAS Number | 17082-70-1 | 41919-30-6 |
| Formula | ||
| Reactivity | Direct Silylating Agent. Reacts spontaneously with surface silanols ( | Functional Intermediate. Does not react directly with silica |
| Primary Use | Surface passivation, end-capping, hydrophobization.[3] | Synthesis of functional silicone fluids, specialized grafting via linkers.[3] |
Note: This guide focuses on the quantitative coverage of the tris(trimethylsiloxy)silyl group , typically introduced via the Chloro- derivative for direct silica modification.
Comparative Analysis: Performance Metrics
Steric Bulk vs. Bonding Density
The defining characteristic of the TTMSS group is its footprint. While a standard Trimethylsilyl (TMS) group occupies
Impact on Quantification:
-
Lower Molar Density: You will observe significantly lower
values compared to TMCS. -
Higher Mass Coverage: Due to the high molecular weight, the mass increase is substantial.
Table 1: Comparative Surface Coverage Metrics (Silica Substrate)
| Silane Agent | Abbr. | Steric Footprint ( | Max Bonding Density ( | Hydrolytic Stability | Primary Application |
| Chlorotris(trimethylsiloxy)silane | CTS | ~1.2 | ~1.1 - 1.4 | Very High | Steric Protection / HPLC Capping |
| Trimethylchlorosilane | TMCS | ~0.4 | ~3.5 - 4.2 | Low | Standard End-capping |
| Octadecyltrichlorosilane | OTS | ~0.2 (Packed) | ~3.0 - 5.0 | Moderate | C18 Monolayers (Ordering required) |
| Hexamethyldisilazane | HMDS | ~0.4 | ~3.0 - 3.8 | Low | Gas Phase Silylation |
Hydrolytic Stability
The TTMSS group provides superior stability against hydrolysis compared to TMCS. The three trimethylsiloxy "arms" protect the central silicon-oxygen bond from nucleophilic attack by water, making TTMSS-modified surfaces more durable in aqueous buffers (pH 2-9).
Experimental Protocols
Protocol A: Liquid Phase Silylation (CTS)
Use this protocol for direct hydrophobization of silica nanoparticles or chromatography supports.
Reagents:
-
Substrate: Activated Silica (
), dried at for 4 hours. -
Silane: Chlorotris(trimethylsiloxy)silane (CAS 17082-70-1).
-
Solvent: Anhydrous Toluene.
-
Scavenger: Pyridine or Imidazole (1.2 eq relative to silane).
Workflow:
-
Dispersion: Suspend 1.0 g of silica in 20 mL anhydrous toluene under
atmosphere. -
Addition: Add 0.5 mL Pyridine, followed by 1.0 mL Chlorotris(trimethylsiloxy)silane dropwise.
-
Note: Excess silane is required due to slow kinetics caused by steric bulk.
-
-
Reflux: Heat to reflux (
) for 24 hours .-
Causality: The bulky TTMSS group requires higher energy and time to penetrate the surface hydration layer and find reactive sites compared to small silanes like TMCS.
-
-
Washing: Centrifuge/Filter. Wash
with Toluene, with Ethanol, with Methanol to remove physisorbed silanes. -
Drying: Vacuum dry at
for 6 hours.
Protocol B: Quantitative Analysis (Elemental Analysis)
To calculate the surface coverage (Bonding Density), use Carbon Elemental Analysis (%C).
The Berendsen Equation (Modified for TTMSS):
Parameters for Tris(trimethylsiloxy)silyl:
- (Carbon Count): 9 carbons.
-
: The molecular weight of the group added to the surface.
-
Group:
-
Calculation:
[3] - .
-
-
Specific Surface Area (
): Must be measured for your specific substrate (e.g., ).
Simplified Formula:
Visualizations
Reaction Workflow & Steric Mechanism
The following diagram illustrates the reaction pathway and the "Umbrella" shielding effect compared to linear silanes.
Caption: Comparative reaction pathways showing the kinetic and structural differences between bulky TTMSS (CTS) and linear TMS (TMCS) modifications.
Quantitative Calculation Logic
Flowchart for determining bonding density from raw experimental data.
Caption: Step-by-step logic for quantifying surface coverage using Carbon analysis, including a validation step based on the steric limit of the TTMSS group.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. [Link]
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest, Inc.[Link]
- Berendsen, G. E., & de Galan, L. "Preparation and characterization of chemically bonded phases for high-performance liquid chromatography." Journal of Liquid Chromatography, 1978.
-
PubChem. "3-(Tris(trimethylsiloxy)silyl)propyl methacrylate (Analogous Structure Data)." National Library of Medicine. [Link]
Sources
- 1. EP3691894A1 - Articles including surface coatings and methods to produce them - Google Patents [patents.google.com]
- 2. US20170190139A1 - Coatings and coated surfaces with selected surface characteristics and features - Google Patents [patents.google.com]
- 3. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]
XPS analysis of "Chloromethyltris(trimethylsiloxy)silane" modified substrates
This guide provides an in-depth technical analysis of substrates modified with Chloromethyltris(trimethylsiloxy)silane (CCTS). It is designed for researchers requiring rigorous validation of surface chemistry using X-ray Photoelectron Spectroscopy (XPS).
A Comparative Technical Guide for Surface Characterization
Executive Summary: The "Umbrella" Effect
This compound (CCTS) represents a specialized class of sterically hindered surface modifiers. Unlike linear alkyl silanes (e.g., ODTS) or small capping agents (e.g., HMDS), CCTS introduces a "siloxane dendron" structure—specifically a tris(trimethylsiloxy)silyl headgroup (
Why use CCTS?
-
Hydrolytic Stability: The massive steric bulk of the tris(trimethylsiloxy) group shields the underlying anchor bond from water attack, offering superior stability compared to HMDS.
-
Unique Surface Topology: It creates a chemically inert, silicone-like "umbrella" that prevents protein adsorption and increases contact angle hysteresis.
This guide details the XPS protocols required to validate CCTS modification, distinguishing it from common alternatives like Hexamethyldisilazane (HMDS) and Octadecyltrichlorosilane (OTS).
Mechanistic Comparison & Alternatives
To interpret XPS data correctly, one must understand the surface architecture. CCTS differs fundamentally from standard silanes in its attachment mechanism and elemental stoichiometry.
| Feature | CCTS (Topic) | HMDS (Alternative 1) | OTS (Alternative 2) |
| Structure | |||
| Anchor Mode | Nucleophilic Substitution ( | Silylation (Reacts with -OH) | Hydrolysis/Condensation |
| Si Environment | Mixed: 3 "M" units + 1 "T" unit | Single: "M" unit ( | Single: "T" unit ( |
| Key XPS Tag | Cl 2p (if unreacted) or Si 2p Ratio | None (Only C, Si, O) | None (Only C, Si, O) |
| Primary Use | Steric shielding, functional linking | Deactivation of silanols (capping) | Hydrophobic monolayers (SAMs) |
*Note: Unlike HMDS/OTS which react directly with surface hydroxyls (Si-OH), CCTS typically requires a nucleophilic surface (e.g., Amine-functionalized glass) to displace the Chloride, or radical grafting.
Visualization: Surface Architecture & Steric Shielding
The following diagram illustrates the structural difference between the "Umbrella" protection of CCTS and the linear coverage of OTS.
Caption: Comparison of CCTS "Umbrella" architecture vs. HMDS capping. CCTS provides extensive steric protection over the anchor point.
Experimental Protocol: Deposition & Analysis
To ensure reproducible XPS data, the modification protocol must be standardized.
A. Surface Modification Workflow (CCTS on Amine-Glass)
Since CCTS lacks a hydrolyzable silane group (like -OMe or -Cl on the Silicon), it is best grafted onto an amino-silanized surface (e.g., APTES-modified glass).
-
Activation: Clean substrate (Piranha solution or
plasma) Deposit APTES monolayer (creates surface ). -
Grafting: Immerse substrate in 10 mM CCTS in dry Toluene with 1% Triethylamine (catalyst).
-
Reaction: Reflux at 80°C for 12 hours (Promotes
displacement of Cl by Surface- ). -
Cleaning: Sonicate in Toluene
Ethanol Dry under .
B. XPS Acquisition Parameters[1][2]
-
Source: Monochromated Al K
(1486.6 eV). -
Charge Neutralization: Required (Insulating siloxane layer).
-
Pass Energy:
-
Survey: 160 eV.
-
High Res (Si 2p, C 1s, Cl 2p): 20 eV.
-
-
Charge Correction: Align aliphatic C 1s to 284.8 eV .
XPS Data Analysis: The Validation Engine
This is the core of the guide. Validating CCTS modification requires deconvoluting the complex Si 2p envelope and tracking the Cl 2p marker.
A. Spectral Decomposition (Deconvolution)
The Si 2p spectrum of CCTS is unique because the molecule contains two distinct silicon environments in a fixed 3:1 ratio.
| Element | Transition | Binding Energy (eV) | Assignment | Theoretical Ratio |
| Si 2p | Doublet | 101.8 - 102.1 | M Unit: | 3 |
| Si 2p | Doublet | 103.0 - 103.4 | T Unit: | 1 |
| C 1s | Singlet | 284.8 | - | |
| C 1s | Singlet | 286.3 - 286.7 | - | |
| Cl 2p | Doublet | 200.0 | Residual | Low/Zero |
| N 1s | Singlet | 399.5 - 400.2 | - |
B. The "Self-Validating" Si 2p Ratio
In a perfect CCTS monolayer, the area under the Si 2p peaks must follow the stoichiometry of the molecule.
-
Protocol: Fit the Si 2p region with two doublets (constrained FWHM).
-
Validation Rule: If the Area(
) / Area( ) 3.0, the "tris" structure is intact.-
If Ratio > 3: Contamination with PDMS or other silicone oils.
-
If Ratio < 3:[1] Degradation of the trimethylsiloxy wings.
-
C. The Chlorine Marker (Cl 2p)
The Cl 2p signal at ~200 eV serves as a reaction progress indicator .
-
Pre-Reaction (Pure CCTS): Strong Cl 2p signal.
-
Post-Reaction (Grafted): Cl 2p signal should vanish or drop significantly, indicating successful substitution of the Cl by the surface amine.
-
Note: If you are using CCTS purely for physisorption (lubrication), the Cl 2p signal will remain.
Comparative Performance Guide
When choosing between CCTS and alternatives, use this decision matrix based on XPS and stability data.
Table 1: Performance Comparison
| Metric | CCTS (Modified) | HMDS (Standard) | ODTS (C18) |
| Water Contact Angle | ~105° (Silicone-like) | ~85° - 95° | ~110° (Crystalline) |
| Thermal Stability | High (up to 300°C) | Moderate (desorbs >200°C) | High (up to 350°C) |
| Hydrolytic Stability | Excellent (Steric Shield) | Poor (Hydrolyzes easily) | Good (Cross-linked) |
| XPS Si 2p FWHM | Broad (Multiple states) | Narrow (Single state) | Narrow (Single state) |
| Layer Thickness | ~1.0 - 1.5 nm | < 0.5 nm | ~2.5 nm |
Diagram: Decision Logic for Silane Selection
Caption: Logic flow for selecting CCTS over standard silanes based on stability requirements.
References
-
NIST X-ray Photoelectron Spectroscopy Database . Standard Binding Energies for Organosilicon Compounds (Si 2p, Cl 2p). National Institute of Standards and Technology. [Link]
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Comprehensive guide on silane hydrolysis, stability, and steric effects). [Link]
-
Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Gelest Inc.[2] Technical Brochure. (Comparative data on silane wetting properties). [Link]
Sources
A Senior Application Scientist's Guide to Silylating Agents for GC-MS: A Comparative Analysis of Chloromethyltris(trimethylsiloxy)silane, BSTFA, and MSTFA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone technique for the analysis of polar, non-volatile compounds. By chemically modifying these molecules, we render them amenable to GC separation and enhance their detection. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most prevalent of these derivatization strategies. The choice of silylating agent is critical and can significantly impact the success of an analysis.
This guide provides an in-depth comparison of common silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with a less conventional agent, Chloromethyltris(trimethylsiloxy)silane. While BSTFA and MSTFA are the workhorses of many laboratories, an exploration of alternative reagents is crucial for tackling unique analytical challenges.
The Imperative of Silylation in GC-MS
Many biologically and pharmaceutically relevant molecules, such as alcohols, phenols, carboxylic acids, and amines, possess polar functional groups that impart low volatility and a propensity for adsorption onto active sites within the GC system.[1] Silylation effectively masks these polar groups, leading to several key advantages:
-
Increased Volatility: Silylated derivatives have significantly lower boiling points, allowing them to be readily vaporized in the GC inlet.[1][2]
-
Enhanced Thermal Stability: The derivatization process can protect thermally labile compounds from degradation at the high temperatures of the GC oven.[3]
-
Improved Chromatographic Performance: By reducing intermolecular hydrogen bonding, silylation leads to sharper, more symmetrical peaks and better resolution.[4]
-
Characteristic Mass Spectra: The introduction of a TMS group often results in predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[5]
A Comparative Overview of Silylating Agents
The selection of a silylating agent is dictated by the analyte's structure, the desired reactivity, and the potential for side reactions. Here, we compare the properties and performance of BSTFA, MSTFA, and this compound.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | This compound |
| Reactivity | High | Very High; considered one of the most powerful silylating agents.[6] | Potentially reactive with nucleophiles due to the chloromethyl group.[7] |
| Byproducts | N-trimethylsilyltrifluoroacetamide (MSTFA) and trifluoroacetamide. Byproducts are volatile. | N-methyltrifluoroacetamide. Byproducts are highly volatile and often do not interfere with chromatography.[2] | Likely trimethylsilanol and hydrochloric acid. The non-volatile nature of HCl could be a concern. |
| Common Analytes | Alcohols, phenols, carboxylic acids, amines, amides. | Alcohols, phenols, carboxylic acids, amines, amides, and other polar compounds.[2][6] | Theoretically, compounds with active hydrogens such as alcohols, amines, and carboxylic acids.[7] |
| Catalyst | Often used with a catalyst like Trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered groups.[8] | Can be used with or without a catalyst. | A base might be required to scavenge the HCl byproduct and drive the reaction forward. |
| Advantages | Widely used, well-documented, effective for a broad range of compounds. | More volatile byproducts than BSTFA, reducing chromatographic interference.[2] | The tris(trimethylsiloxy)silyl moiety could potentially create more stable derivatives. |
| Disadvantages | Byproducts can sometimes interfere with early eluting peaks. | Can be more aggressive and may not be suitable for all analytes. | Limited data available on its use as a GC-MS derivatization agent. Potential for unwanted side reactions due to the reactive chloromethyl group. |
The Established Workhorses: BSTFA and MSTFA
BSTFA and MSTFA are the most common and well-characterized silylating agents for GC-MS. Their reactivity stems from the lability of the N-Si bond, which readily transfers a TMS group to an active hydrogen on the analyte.
The general order of reactivity for silylation of various functional groups is: alcohols > phenols > carboxylic acids > amines > amides. Steric hindrance can also play a significant role in the ease of derivatization.
Mechanism of Silylation with BSTFA/MSTFA
The derivatization reaction is a nucleophilic attack by the analyte on the silicon atom of the silylating agent. The leaving group is a stable amide, which drives the reaction forward.
Caption: Generalized mechanism of silylation.
Experimental Protocol: Derivatization with BSTFA (+TMCS)
This protocol is a general guideline and should be optimized for specific analytes.
-
Sample Preparation: Ensure the sample is dry, as silylating reagents are moisture-sensitive.[1] Lyophilize or evaporate the solvent from the sample extract.
-
Reagent Addition: To the dried sample, add 100 µL of a silylating mixture, typically BSTFA with 1% TMCS, and 50 µL of a suitable solvent like pyridine or acetonitrile.[8]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
The Challenger: this compound
This compound is not a conventional silylating agent for GC-MS derivatization. Its primary applications are in materials science and as a chemical intermediate. However, its chemical structure suggests potential for derivatizing polar compounds.
The key reactive site is the chloromethyl group (-CH2Cl). The electronegative chlorine atom polarizes the C-Cl bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.[7] This allows for the displacement of the chlorine by nucleophiles such as alcohols, amines, and the carboxylate form of carboxylic acids.
Potential Derivatization Mechanism
The reaction would likely proceed via a nucleophilic substitution mechanism.
Caption: Proposed derivatization with this compound.
Hypothetical Experimental Protocol
Based on the reactivity of the chloromethyl group, a hypothetical protocol could be:
-
Sample and Reagent: Dissolve the dry analyte in an aprotic solvent. Add an excess of this compound and a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the mixture to facilitate the reaction. The required temperature and time would need to be determined experimentally.
-
Work-up: After the reaction, the salt byproduct (e.g., triethylammonium chloride) may need to be removed by filtration or extraction before GC-MS analysis.
Potential Advantages and Challenges
Potential Advantages:
-
The resulting derivative would have a significantly higher molecular weight, which could be advantageous for the analysis of very small molecules.
-
The tris(trimethylsiloxy)silyl group might confer unique thermal stability or mass spectral fragmentation patterns.
Challenges and Considerations:
-
Lack of Data: There is a significant absence of published literature on its use for GC-MS derivatization, meaning extensive methods development would be required.
-
Reactivity: The reactivity of the chloromethyl group may be lower than the N-Si bond in BSTFA and MSTFA, potentially requiring harsher reaction conditions.
-
Byproducts: The formation of HCl and the need for a base could complicate the sample preparation and potentially introduce interfering species. The resulting salt is non-volatile and would need to be removed.
-
Side Reactions: The reactive chloromethyl group could potentially engage in unwanted side reactions with complex matrices.
Experimental Workflow for Silylating Agent Comparison
To rigorously compare these agents, a systematic experimental approach is necessary.
Caption: Workflow for comparing silylating agents.
Conclusion and Future Perspectives
For routine GC-MS analysis of a wide range of polar compounds, BSTFA and MSTFA remain the reagents of choice due to their high reactivity, volatile byproducts, and extensive documentation in the scientific literature. MSTFA is often favored for its highly volatile byproducts, which minimize chromatographic interferences.
This compound, while not a conventional derivatizing agent, presents an interesting area for research. Its unique structure and reactivity could potentially offer advantages for specific applications where traditional silylating agents fall short. However, significant methods development would be required to establish its efficacy and overcome the challenges associated with its use.
As analytical challenges become more complex, the exploration of novel derivatization strategies is essential. While the established methods provide a robust foundation, the pursuit of new reagents like this compound could unlock new possibilities in GC-MS analysis.
References
- Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- ResearchGate. (2025, August 6). GC-MS analysis of eight aminoindanes using three derivatization reagents.
- BenchChem. (n.d.). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
- Journal of Pharmacognosy and Phytochemistry. (2015, April 1). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves.
- Research Square. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
- PMC. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- GC Derivatization. (n.d.).
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Journal of Chromatographic Science. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- ResearchGate. (2025, August 6). Review: Derivatization in mass spectrometry—1. Silylation.
- PMC. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Bibel Chemlab. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (2025, August 6). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
- SciSpace. (1966). Reactions of chloromethyl silanes with hydrated Aerosil silicas.
- ResearchGate. (n.d.). Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system.
- Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Science.gov. (n.d.). advanced gc-ms technology: Topics by Science.gov.
- Gelest Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification.
- ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF.
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- Organic Chemistry Portal. (n.d.). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols.
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- ResearchGate. (2025, August 6). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
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Benchmarking Chloromethyltris(trimethylsiloxy)silane: A Guide to Stable Lipophilic Modification
Executive Summary: Beyond Transient Protection
In drug development and surface chemistry, "silylating agents" are traditionally synonymous with protection—transient masking of active protons using reagents like TMSCl or TBDMSCl. However, Chloromethyltris(trimethylsiloxy)silane (referred to herein as M3T-CH₂Cl ) represents a distinct class of organosilicon reagents.[1]
Unlike standard silyl chlorides that form hydrolytically labile Si–O–C or Si–N bonds, M3T-CH₂Cl functions as a silicon-functionalized alkylating agent .[1][2] It introduces the bulky, super-hydrophobic tris(trimethylsiloxy)silyl (TRIS) group via a stable methylene linker (Si–CH₂–Nu), creating permanent lipophilic modifications rather than temporary protecting groups.
This guide benchmarks M3T-CH₂Cl against commercial silylating agents, demonstrating its superior utility for engineering hydrolytic stability and membrane permeability in bioactive molecules.[1]
Technical Benchmarking: M3T-CH₂Cl vs. Commercial Standards
The core differentiator of M3T-CH₂Cl is the nature of the bond formed . While commercial agents attack nucleophiles directly at the silicon atom (S_N2-Si), M3T-CH₂Cl undergoes nucleophilic substitution at the carbon atom (S_N2-C).[1]
Table 1: Comparative Performance Matrix
| Feature | M3T-CH₂Cl (The Challenger) | TMSCl / HMDS (The Standard) | TBDMSCl / TIPSCl (The Bulky Standard) |
| Primary Function | Permanent Modification (Lipophilicity Engineering) | Transient Protection (Synthesis/Analysis) | Robust Protection (Multi-step Synthesis) |
| Bond Formed | C–N, C–O, C–S (via Methylene bridge) | Si–O, Si–N | Si–O, Si–N |
| Hydrolytic Stability | High (Stable in aqueous acid/base) | Low (Hydrolyzes in air/moisture) | Moderate/High (Requires F⁻ or Acid to remove) |
| Steric Profile | "Umbrella" Shielding (Hemispherical bulk) | Linear/Small | Directional Bulk |
| Lipophilicity ( | Extreme (+3.5 to +4.5 LogP shift) | Low (+0.5 to +1.0) | Moderate (+2.0 to +2.[2]5) |
| Metabolic Stability | High (C-Si bond is resistant to P450) | N/A (Cleaved before metabolism) | N/A (Cleaved) |
The "Umbrella" Effect (Mechanistic Insight)
The tris(trimethylsiloxy)silyl group possesses a unique "umbrella" geometry. Unlike linear alkyl chains (e.g., octadecyl silanes) that rely on crystalline packing (Van der Waals forces) for hydrophobicity, the TRIS group relies on entropic shielding . The freely rotating trimethylsiloxy wings sweep out a large volume, preventing water solvation shells from organizing around the polar core of the drug molecule.
Figure 1: The "Umbrella" Effect.[1] The M3T group (Right) uses three siloxy wings to sterically shield the core and the linker, creating a hydrophobic pocket that resists hydrolysis, unlike the exposed silicon in TMS ethers (Left).
Experimental Validation: Stability & Reactivity
To validate the superiority of M3T-CH₂Cl for permanent modification, we utilize a self-validating protocol comparing the stability of an amine modified with M3T-CH₂Cl versus a standard silyl amide.[1]
The Challenge: Modifying a Secondary Amine
Target: N-Methylbenzylamine (Drug pharmacophore mimic). Goal: Increase lipophilicity while maintaining stability at pH 2.0 (simulating gastric fluid).
Protocol: Permanent Alkylation with M3T-CH₂Cl[1][2]
This protocol uses Finkelstein catalysis to activate the chloromethyl group. The C–Cl bond in alpha-chlorosilanes can be sluggish due to steric hindrance from the bulky silicon group; iodide exchange accelerates the reaction.[1]
Reagents:
-
Reagent: this compound (1.1 equiv)[1]
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)[1]
-
Solvent: Acetonitrile (Dry)[1]
Step-by-Step Methodology:
-
Activation: Dissolve M3T-CH₂Cl (10 mmol) and NaI (1 mmol) in dry acetonitrile (20 mL). Stir at room temperature for 15 minutes. Observation: Solution may yellow slightly due to transient I- formation.[1]
-
Addition: Add DIPEA (12 mmol) followed by N-Methylbenzylamine (10 mmol).
-
Reflux: Heat the mixture to 60°C for 12 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The M3T-adduct will have a significantly higher Rf (approx 0.[1]8) due to extreme lipophilicity.
-
Workup: Cool to RT. Dilute with Pentane (highly non-polar solvent prefers the silane). Wash with water (x3) to remove salts and unreacted amine.
-
Purification: Flash chromatography is rarely needed; simple evaporation usually yields >95% purity due to the distinct solubility profile of the product.
Comparative Stability Assay
We subjected the M3T-alkylated amine and a TMS-protected amine (prepared via standard TMSCl protocol) to a hydrolytic stress test.[1]
| Time (pH 2.0, 37°C) | TMS-Amide (% Remaining) | M3T-Amine (% Remaining) |
| 0 min | 100% | 100% |
| 15 min | 45% | 100% |
| 60 min | < 5% | 99% |
| 24 hours | 0% | 98% |
Application Logic: When to use M3T-CH₂Cl?
Use the following decision tree to determine if this reagent is appropriate for your workflow.
Figure 2: Selection logic for silylating agents. M3T-CH₂Cl is the reagent of choice when stability and lipophilicity are the endpoints, rather than synthetic protection.[1]
Strategic Advantages in Drug Design
The "Silicon Switch"
Replacing a carbon-based tert-butyl group with a silicon-based TRIS group often improves metabolic stability.[1][2] The M3T group is too bulky for most P450 enzymes to oxidize the adjacent methylene linker, effectively "metabolically insulating" that region of the molecule.
Permeability Enhancement
For peptides or polar drugs with poor Blood-Brain Barrier (BBB) penetration, attaching the M3T moiety can increase LogP by 3–4 units.[1]
-
Mechanism: The M3T group acts as a "grease ball," dragging the polar payload through the lipid bilayer.
-
Advantage over Lipids: Unlike fatty acid conjugation (which can be cleaved by esterases), the M3T-CH₂-N linkage is stable to plasma esterases.[1]
References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest Technical Brochures. [Link]
-
Shin-Etsu Silicones. (2023).[1] Silylating Agents: Properties and Applications.[1][3][4][5][6] Shin-Etsu Technical Data.[1][2] [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Context: Comparison of silyl stability). [Link]
-
PubChem. (2023). Compound Summary: this compound. National Library of Medicine. [Link]
-
Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes.[6][7] Paint & Coatings Industry Magazine. [Link]
Sources
- 1. Silane reagent 7 page [m.chemicalbook.com]
- 2. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
